molecular formula C8H12O3 B13898097 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid

2-Hydroxyspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13898097
M. Wt: 156.18 g/mol
InChI Key: ABMRLEVFESKPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-hydroxyspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-6(10)8(11)4-7(5-8)2-1-3-7/h11H,1-5H2,(H,9,10)

InChI Key

ABMRLEVFESKPCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can overcome the limitations of traditional, often planar, aromatic systems in drug discovery is a paramount challenge in medicinal chemistry. The spiro[3.3]heptane motif has emerged as a compelling three-dimensional (3D) bioisostere for the benzene ring, offering improved physicochemical properties and access to unexplored chemical space.[1][2][3] This guide delves into the technical landscape of a specific, functionalized derivative, 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (CAS 2920404-61-9). We will explore its structural significance, propose a logical synthetic pathway, and discuss its potential applications as a versatile building block in the design of next-generation therapeutics. By providing a comprehensive overview, this document aims to empower researchers to harness the potential of this intriguing molecule.

The Spiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosterism

For decades, the phenyl ring has been a ubiquitous component of countless drug molecules. However, its planarity and associated metabolic liabilities have prompted a move towards "escaping flatland" by incorporating more sp³-rich, 3D scaffolds.[1] The spiro[3.3]heptane core stands out due to its rigid, compact structure, which presents substituents in well-defined vectors, mimicking the spatial arrangement of mono-, meta-, and para-substituted phenyl rings without their electronic and metabolic drawbacks.[2][3]

Key Advantages of the Spiro[3.3]heptane Scaffold:

  • Three-Dimensionality: The inherent 3D nature of the spiro[3.3]heptane core allows for more precise and novel interactions with biological targets.

  • Improved Physicochemical Properties: Compounds incorporating this scaffold often exhibit enhanced solubility, reduced plasma protein binding, and a more favorable metabolic profile compared to their aromatic counterparts.[4]

  • Novel Chemical Space: As a non-planar and rigid structure, it enables the exploration of new areas of chemical space, leading to the generation of novel intellectual property.[4]

  • Metabolic Stability: The replacement of an aromatic ring with a saturated bicyclic system can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

The subject of this guide, 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid, combines this advantageous scaffold with two key functional groups—a hydroxyl and a carboxylic acid. This dual functionalization at a quaternary center offers a unique stereoelectronic profile and multiple points for derivatization, making it a highly attractive building block for combinatorial chemistry and lead optimization.

Physicochemical Properties and Structural Data

While extensive experimental data for 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is not widely published, we can infer its key properties from its structure and available data from suppliers.

PropertyValueSource
CAS Number 2920404-61-9Sigma-Aldrich
Molecular Formula C₈H₁₂O₃Sigma-Aldrich[5]
Molecular Weight 156.18 g/mol
InChI Key ABMRLEVFESKPCP-UHFFFAOYSA-NSigma-Aldrich[5]
Predicted LogP ~0.5 - 1.5(Estimated)
Predicted pKa ~4.5 - 5.0 (Carboxylic Acid)(Estimated)
Storage Temperature 0-8 °CSigma-Aldrich[5]
Purity 95%Sigma-Aldrich[5]

The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (carboxylic acid) suggests that this molecule will have moderate polarity and good aqueous solubility at physiological pH.

Proposed Synthetic Pathways

Synthesis of Spiro[3.3]heptan-2-one

A robust method for the synthesis of functionalized spiro[3.3]heptanes involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.[2] An alternative and accessible route starts from commercially available precursors.

Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid (a precursor)

This protocol is adapted from a known procedure for the synthesis of the parent carboxylic acid.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place crude spiro[3.3]heptane-1,1-dicarboxylic acid.

  • Thermal Decarboxylation: Heat the flask to 220 °C for approximately 30 minutes. The reaction is complete when the evolution of carbon dioxide ceases.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid is spiro[3.3]heptane-2-carboxylic acid.[6]

α-Hydroxylation of a Carboxylic Acid Derivative

With spiro[3.3]heptane-2-carboxylic acid in hand, the next critical step is the introduction of the hydroxyl group at the C2 position. A common method for α-hydroxylation of carboxylic acids involves the formation of an enolate followed by oxidation.

Protocol 2: Synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid

  • Protection of the Carboxylic Acid: Convert spiro[3.3]heptane-2-carboxylic acid to a suitable ester (e.g., methyl or ethyl ester) using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Enolate Formation: Treat the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

  • Oxidation: Introduce an electrophilic oxygen source to the enolate solution. A common and effective reagent for this transformation is a molybdenum peroxide reagent (e.g., MoOPH).

  • Workup and Deprotection: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent. Following purification, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions to yield the final product, 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Functionalization Dicarboxylic_Acid Spiro[3.3]heptane-1,1-dicarboxylic acid Carboxylic_Acid Spiro[3.3]heptane-2-carboxylic acid Dicarboxylic_Acid->Carboxylic_Acid Thermal Decarboxylation (220°C) Ester Spiro[3.3]heptane-2-carboxylate Carboxylic_Acid->Ester Esterification Enolate Enolate Intermediate Ester->Enolate LDA, -78°C Hydroxy_Ester 2-Hydroxy-spiro[3.3]heptane-2-carboxylate Enolate->Hydroxy_Ester MoOPH Oxidation Final_Product 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid Hydroxy_Ester->Final_Product Hydrolysis

Caption: Proposed synthetic pathway to 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid make it a valuable building block for creating diverse chemical libraries and optimizing lead compounds.

As a Bioisostere for Salicylic Acid and Related Structures

The 2-hydroxy-2-carboxylic acid motif on a rigid scaffold can be viewed as a saturated, 3D bioisostere of salicylic acid and other ortho-hydroxy aromatic carboxylic acids. These are privileged structures in medicinal chemistry, found in numerous anti-inflammatory and anti-cancer agents. By replacing the flat aromatic ring with the spiro[3.3]heptane core, it is possible to retain the key pharmacophoric elements while improving properties such as:

  • Solubility and Permeability: The increased sp³ character can lead to better solubility and membrane permeability.

  • Target Selectivity: The rigid presentation of the functional groups may lead to higher selectivity for the desired biological target over related proteins.

  • Novel Intellectual Property: Moving away from the common salicylic acid core can open new avenues for patentable chemical matter.

Diagram of Bioisosteric Relationship:

G cluster_0 Aromatic Precursor cluster_1 3D Bioisostere Salicylic_Acid Salicylic Acid Spiro_Compound 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid Salicylic_Acid->Spiro_Compound Bioisosteric Replacement

Caption: Bioisosteric relationship between salicylic acid and the title compound.

A Versatile Scaffold for Library Synthesis

The two functional groups on 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid can be independently addressed to generate a library of diverse compounds.

  • Carboxylic Acid: Can be converted to amides, esters, or used in coupling reactions to introduce a wide range of substituents.

  • Hydroxyl Group: Can be alkylated, acylated, or used as a handle for further functionalization.

This dual functionality allows for the creation of libraries with substituents pointing in distinct spatial vectors, which is ideal for probing the binding pockets of enzymes and receptors.

Conclusion and Future Outlook

2-Hydroxyspiro[3.3]heptane-2-carboxylic acid represents a compelling, yet underexplored, building block for modern drug discovery. Its foundation on the spiro[3.3]heptane scaffold provides the benefits of a rigid, 3D bioisostere, while the hydroxy and carboxylic acid functionalities offer versatile handles for chemical elaboration. While detailed experimental characterization and application data remain to be published, the logical synthetic pathways and clear potential in medicinal chemistry make it a prime candidate for investigation by researchers aiming to move beyond traditional flatland chemistry. As the demand for novel, patentable, and effective therapeutics continues to grow, scaffolds like this will be instrumental in shaping the future of drug design.

References

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • SpiroChem. (n.d.). pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.3]heptane derivatives.
  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
  • Sigma-Aldrich. (n.d.). 2-hydroxyspiro[3.3]heptane-2-carboxylic acid | 2920404-61-9.
  • ACS Publications. (2025, August 27). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters.
  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.

Sources

2-hydroxy-2-carboxy spiro[3.3]heptane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-2-Carboxy Spiro[3.3]heptane: Chemical Properties & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary: The "Geminal" Advantage

2-hydroxy-2-carboxy spiro[3.3]heptane (also known as 2-hydroxyspiro[3.3]heptane-2-carboxylic acid) represents a high-value pharmacophore in modern drug discovery.[1] It serves as a conformationally restricted, saturated bioisostere for


-hydroxy acids found in metabolic intermediates and transition-state inhibitors.[1]

Unlike the planar cyclobutane or flexible cyclohexane equivalents, the spiro[3.3]heptane scaffold offers a unique 90° torsional angle between the two rings.[1] When substituted at the 2-position with geminal hydroxy and carboxyl groups, it creates a defined vector for hydrogen bonding and metal chelation while significantly lowering lipophilicity (LogP) compared to its carbocyclic analogs.[1] This guide details its physicochemical profile, synthesis, and application as a "linker" module in fragment-based drug design (FBDD).[1]

Physicochemical & Structural Profile

The spiro[3.3]heptane core is not flat; the cyclobutane rings exhibit a "pucker" angle of approximately 20–25° to relieve torsional strain.[1] This puckering, combined with the spiro-fusion, results in specific exit vectors that differ from standard saturated rings.[1]

Table 1: Core Properties of 2-Hydroxy-2-Carboxy Spiro[3.3]heptane
PropertyValue (Experimental/Predicted)Significance in Drug Design
Formula

Low MW fragment (<200 Da).
MW 156.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~0.2 to 0.8Lower than cyclohexane analogs; improves water solubility.[1]
pKa (COOH) 3.6 – 3.9More acidic than unsubstituted spiro-acid (pKa ~4.[1]8) due to electron-withdrawing

-OH.[1]
TPSA ~57-60 ŲHigh polar surface area relative to size; excellent permeability.[1]
Geometry

(Core) /

(Substituted)
Rigidifies the spatial arrangement of the pharmacophore.[1]
Fsp³ 0.75High fraction of sp³ carbons correlates with higher clinical success rates.[1]

Strategic Utility: Bioisosterism & Vector Analysis[1]

The primary utility of this scaffold is its ability to replace planar aromatic rings or flexible alkyl chains while maintaining specific bond angles.[1]

Diagram 1: Bioisosteric Decision Tree

This diagram illustrates when to deploy the spiro[3.3]heptane scaffold versus traditional rings.

Bioisostere_Logic Problem Design Challenge: Metabolic Instability or Poor Solubility Target Target Motif: Cyclohexane or Phenyl Ring Problem->Target Identified in Spiro Solution: Spiro[3.3]heptane Scaffold Target->Spiro Replace with Geminal Gem-Substitution (2-position): 2-OH, 2-COOH Spiro->Geminal Functionalize Outcome1 Outcome: Increased Solubility (Lower LogP) Geminal->Outcome1 Outcome2 Outcome: Restricted Conformation (Defined Exit Vectors) Geminal->Outcome2 Outcome3 Outcome: Blocked Metabolism (No benzylic oxidation) Geminal->Outcome3

Caption: Logic flow for substituting traditional rings with 2-hydroxy-2-carboxy spiro[3.3]heptane to improve physicochemical properties.

Experimental Synthesis Protocol

The synthesis of the 2-hydroxy-2-carboxy derivative is generally achieved via the cyanohydrin intermediate derived from spiro[3.3]heptan-2-one.[1] This route ensures the geminal placement of the functional groups.[1]

Reagents & Safety
  • TMSCN (Trimethylsilyl cyanide): Highly toxic.[1] Generates HCN upon contact with moisture.[1] Handle in a well-ventilated fume hood with appropriate cyanide antidote kits available.[1]

  • Zinc Iodide (

    
    ):  Lewis acid catalyst.[1] Hygroscopic.
    
  • Spiro[3.3]heptan-2-one: Precursor (commercially available or synthesized via ketene [2+2] cycloaddition).

Step-by-Step Methodology

Step 1: Formation of the Silylated Cyanohydrin [1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with spiro[3.3]heptan-2-one (1.0 eq, 10 mmol) and dissolve in anhydrous Dichloromethane (DCM) (30 mL).

  • Catalysis: Add catalytic

    
      (0.05 eq).[1] Stir for 5 minutes until dissolved.
    
  • Addition: Cool the solution to 0°C. Add TMSCN (1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).[1]

    • Checkpoint: The formation of the O-TMS cyanohydrin is usually quantitative.[1]

Step 2: Acid Hydrolysis to


-Hydroxy Acid 
  • Concentration: Remove DCM and excess TMSCN under reduced pressure (use a bleach trap for the pump exhaust to neutralize trace cyanides).[1]

  • Hydrolysis: Dissolve the residue in conc. HCl (37%) or a mixture of HCl/Acetic Acid (1:1, 20 mL).[1]

  • Reflux: Heat the mixture to 90°C for 12 hours. This step hydrolyzes both the nitrile (to carboxylic acid) and the silyl ether (to alcohol).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Note: The product is polar.[1] If extraction is difficult, saturate the aqueous layer with NaCl (salting out).[1]

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via reverse-phase chromatography (
    
    
    
    column, Water/MeCN gradient with 0.1% Formic Acid).
Diagram 2: Synthetic Pathway

Synthesis_Pathway Ketone Starting Material: Spiro[3.3]heptan-2-one Intermediate Intermediate: O-TMS Cyanohydrin Ketone->Intermediate Nucleophilic Attack Reagents1 TMSCN, ZnI2 (cat) DCM, 0°C to RT Product Target: 2-Hydroxy-2-Carboxy Spiro[3.3]heptane Intermediate->Product Acid Hydrolysis Reagents2 Conc. HCl, 90°C (Hydrolysis)

Caption: Two-step synthesis of 2-hydroxy-2-carboxy spiro[3.3]heptane from the ketone precursor via cyanohydrin formation.

Chemical Reactivity & Derivatization

Once synthesized, the 2-hydroxy-2-carboxy motif offers versatile reactivity for downstream library generation:

  • Dioxolanone Formation: Reaction with aldehydes/ketones under acid catalysis forms a spiro-fused 1,3-dioxolan-4-one.[1] This protects the functionality and can be used as a prodrug strategy.[1]

  • Peptide Coupling: The carboxylic acid can be coupled to amines using standard HATU/DIPEA conditions.[1] The adjacent hydroxyl group may require transient protection (e.g., TBS) if the coupling is sluggish due to steric bulk or H-bonding interference.[1]

  • Metal Chelation: The

    
    -hydroxy acid motif is a bidentate ligand.[1] It binds strongly to metalloenzymes (e.g., matrix metalloproteinases or carbonic anhydrases), making this scaffold a potent "warhead" for enzyme inhibitors.[1]
    

References

  • Burkhard, J. A., et al. (2012).[1][2][3] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [1]

  • Mykhailiuk, P. K. (2023).[1][4][5] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[1] [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [1]

  • Sigma-Aldrich. 2-hydroxyspiro[3.3]heptane-2-carboxylic acid Product Page. [1]

Sources

An In-depth Technical Guide to Spirocyclic α-Hydroxy Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Spirocyclic Scaffolds and the α-Hydroxy Acid Moiety

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly turning to innovative molecular architectures to address the challenges of potency, selectivity, and pharmacokinetics.[1][2][3] This guide delves into the burgeoning field of spirocyclic α-hydroxy acids , a unique class of compounds that strategically combines the three-dimensional complexity of spirocycles with the proven pharmacophoric properties of α-hydroxy acids.

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a distinct advantage in drug design by introducing conformational rigidity and a higher fraction of sp3-hybridized carbons.[3] This inherent three-dimensionality allows for a more precise and favorable interaction with the binding sites of biological targets, often leading to improved potency and selectivity.[3][4] Furthermore, the introduction of a spirocyclic scaffold can positively influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.[3]

On the other hand, the α-hydroxy acid functional group is a well-established pharmacophore found in numerous biologically active molecules. Its ability to chelate metal ions and participate in hydrogen bonding interactions makes it a key feature in the design of enzyme inhibitors.[5] This is particularly evident in the success of hydroxamic acids, close analogs of α-hydroxy acids, as potent inhibitors of metalloenzymes like histone deacetylases (HDACs).[5]

The convergence of these two structural motifs in spirocyclic α-hydroxy acids presents an exciting opportunity to explore novel chemical space and develop next-generation therapeutics. This guide provides a comprehensive overview of their synthesis, potential biological targets, and a framework for their evaluation in a medicinal chemistry context.

Part 1: Synthetic Strategies for Spirocyclic α-Hydroxy Acids

The synthesis of spirocyclic α-hydroxy acids requires a thoughtful combination of methods for constructing the spirocyclic core and introducing the α-hydroxy acid functionality. While direct, one-pot syntheses of the final compounds are still an emerging area, a modular approach is often the most practical.

Construction of the Spirocyclic Ketone Precursor

The journey towards a spirocyclic α-hydroxy acid typically begins with the synthesis of a corresponding spirocyclic ketone. Several robust methods exist for this purpose, including:

  • Intramolecular Aldol Condensation: This classical reaction can be employed to form a new ring on an existing cyclic ketone, leading to a spirocyclic system.

  • Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic structures, RCM can be utilized to construct one of the rings of the spirocycle.

  • [3+2] and [4+2] Cycloadditions: These reactions can be used to generate complex spirocyclic frameworks with high stereocontrol.

Introduction of the α-Hydroxy Acid Moiety

Once the spirocyclic ketone is in hand, the α-hydroxy acid group can be introduced through several established transformations. A common and effective route involves the conversion of the ketone to an α-hydroxy ketone, which is then oxidized to the desired acid.

Experimental Protocol: Synthesis of a Spirocyclic α-Hydroxy Ketone

This protocol details a representative method for the asymmetric α-hydroxylation of a spirocyclic ketone using phase-transfer catalysis, a technique known for its operational simplicity and efficiency.[6]

Materials:

  • Spiro[4.5]decan-1-one (or other suitable spirocyclic ketone)

  • Cinchona alkaloid-derived dimeric phase-transfer catalyst

  • Triethyl phosphite (P(OEt)3)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Toluene

  • Molecular Oxygen (O2)

Procedure:

  • To a stirred solution of the spirocyclic ketone (0.1 mmol) in toluene (0.1 M) at room temperature, add the cinchona alkaloid-derived phase-transfer catalyst (5 mol %).

  • Add triethyl phosphite (0.1 mmol) to the reaction mixture.

  • Add 50% aqueous NaOH (0.25 mL) to the mixture.

  • Bubble molecular oxygen through the reaction mixture for the duration of the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

Oxidation to the α-Hydroxy Acid

The final step in the synthesis is the oxidation of the α-hydroxy ketone to the corresponding α-hydroxy acid. Several methods can be employed for this transformation.

Experimental Protocol: Oxidation of an α-Hydroxy Ketone

This protocol describes a chemoselective oxidation of an α-hydroxy acid to an α-keto acid, which is a related and often challenging transformation. A similar approach can be adapted for the oxidation of α-hydroxy ketones.[7]

Materials:

  • Spirocyclic α-hydroxy ketone

  • 2-azaadamantane N-oxyl (AZADO) catalyst

  • Molecular Oxygen (O2)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the spirocyclic α-hydroxy ketone in the chosen solvent.

  • Add the AZADO catalyst to the solution.

  • Bubble molecular oxygen through the reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture appropriately to isolate the crude product.

  • Purify the crude product by chromatography or recrystallization to obtain the pure spirocyclic α-hydroxy acid.

Part 2: Biological Targets and Mechanisms of Action

The unique structural features of spirocyclic α-hydroxy acids suggest their potential to interact with a variety of biological targets, particularly enzymes. The spirocyclic framework can provide the necessary rigidity and three-dimensional orientation to fit into specific binding pockets, while the α-hydroxy acid moiety can engage in key interactions with active site residues or metal cofactors.

Kinase Inhibition

Kinases are a major class of drug targets, and the development of selective inhibitors is a key focus in medicinal chemistry. The rigid conformation of spirocyclic scaffolds can be advantageous in targeting the ATP-binding site of kinases with high specificity.[8][9] The α-hydroxy acid group can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

Logical Relationship: Spirocyclic α-Hydroxy Acid as a Kinase Inhibitor

G cluster_0 Spirocyclic α-Hydroxy Acid cluster_1 Kinase ATP Binding Site Spirocyclic_Scaffold Spirocyclic Scaffold (Rigid Conformation) Hydrophobic_Pocket Hydrophobic Pocket Spirocyclic_Scaffold->Hydrophobic_Pocket van der Waals Interactions Alpha_Hydroxy_Acid α-Hydroxy Acid Moiety (H-bond Donor/Acceptor) Hinge_Region Hinge Region (Backbone Amides) Alpha_Hydroxy_Acid->Hinge_Region Hydrogen Bonding Inhibition Inhibition Hydrophobic_Pocket->Inhibition Hinge_Region->Inhibition G Spirocyclic_AHA Spirocyclic α-Hydroxy Acid HDAC Histone Deacetylase (HDAC) Spirocyclic_AHA->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Tumor Suppressor Gene Transcription Chromatin_Relaxation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Anti_Cancer_Effect Anti-Cancer Effect Cell_Cycle_Arrest->Anti_Cancer_Effect Apoptosis->Anti_Cancer_Effect

Caption: Mechanism of action for a spirocyclic α-hydroxy acid as an HDAC inhibitor.

Part 3: Data Presentation and Analysis

The evaluation of novel spirocyclic α-hydroxy acids requires rigorous biological testing to determine their potency, selectivity, and cellular activity. The following table provides a template for summarizing key quantitative data for a hypothetical series of compounds.

Table 1: Structure-Activity Relationship (SAR) of Spirocyclic α-Hydroxy Acids
Compound IDSpirocyclic CoreR1 GroupKinase IC50 (nM)HDAC1 IC50 (nM)Cell Proliferation GI50 (µM)
SAHA-001 Spiro[4.5]decaneH5201505.2
SAHA-002 Spiro[4.5]decane4-F-Ph150851.8
SAHA-003 Spiro[3.4]octaneH89032010.5
SAHA-004 Spiro[3.4]octane4-F-Ph3101103.1
Reference Vorinostat (SAHA)N/A>10,000150.5

Data is hypothetical for illustrative purposes.

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Spiro_Ketone Spirocyclic Ketone Synthesis Start->Spiro_Ketone Alpha_Hydroxy_Ketone α-Hydroxylation Spiro_Ketone->Alpha_Hydroxy_Ketone Final_Compound Oxidation to Spirocyclic α-Hydroxy Acid Alpha_Hydroxy_Ketone->Final_Compound Biochemical_Assay Biochemical Assays (Kinase, HDAC) Final_Compound->Biochemical_Assay Cellular_Assay Cellular Assays (Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox

Caption: A streamlined workflow for the development of spirocyclic α-hydroxy acids.

Conclusion

Spirocyclic α-hydroxy acids represent a promising, yet underexplored, class of molecules in medicinal chemistry. The strategic combination of a three-dimensionally complex spirocyclic scaffold with the versatile α-hydroxy acid pharmacophore offers a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. While the synthetic routes may present challenges, the potential rewards in discovering new treatments for a range of diseases, from cancer to inflammatory disorders, make this an exciting and worthy area of future research. This guide has provided a foundational framework for researchers to embark on the exploration of this fascinating chemical space.

References

Sources

Methodological & Application

Application Note: Amide Coupling Conditions for Sterically Hindered Spiro Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[4.5]decane) are increasingly vital in medicinal chemistry for their ability to increase fraction saturated (


) character, improve solubility, and restrict conformational entropy without adding lipophilicity. However, carboxylic acids attached directly to the spiro-center (or adjacent to it) sit within a "cone of protection" created by the gem-disubstituted geometry.

Standard coupling reagents (EDC/NHS, HATU) frequently fail with these substrates due to the inability of the bulky active ester to approach the amine, or vice versa. This guide details three tiered protocols designed specifically to overcome this steric penalty: T3P® (Propylphosphonic anhydride) for scalable robustness, Ghosez’s Reagent for acid-sensitive activation, and Acyl Fluorides for the most recalcitrant cases.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following decision tree. Spiro acids often require activation that minimizes the size of the leaving group (LG) or maximizes electrophilicity.

CouplingStrategy Start START: Sterically Hindered Spiro Acid CheckSens Is the substrate Acid-Sensitive? Start->CheckSens CheckNuc Is the Amine Weak/Hindered? CheckSens->CheckNuc No Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride Formation) CheckSens->Ghosez Yes (Avoid HCl) T3P PROTOCOL A: T3P (Propylphosphonic anhydride) (Best for Scale & Epimerization Control) CheckNuc->T3P No (Primary/Secondary Amine) Fluoride PROTOCOL C: Acyl Fluoride (TFFH/BTFFH) (Max Reactivity, Small LG) CheckNuc->Fluoride Yes (Aniline/Hindered Amine) T3P->Fluoride If Low Yield Ghosez->Fluoride If Low Yield

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and nucleophile strength.

Mechanistic Insight: The "Cone of Protection"

In spirocyclic acids, the carbon adjacent to the carboxylate is quaternary. The rigid ring system locks these substituents in place, creating a permanent steric blockade.

  • The Failure of HATU/Uroniums: The active ester formed by HATU is bulky. In spiro systems, the approach trajectory for the amine is blocked by the HATU leaving group itself.

  • The T3P Advantage: T3P forms a mixed anhydride.[1] While still bulky, the reaction is driven by the release of tension in the T3P ring and the high thermodynamic stability of the phosphonate byproduct.

  • The Acid Chloride/Fluoride Advantage: These replace the -OH with -Cl or -F. These are the smallest possible leaving groups, minimizing the steric penalty during the tetrahedral transition state of the amine attack.

Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The "Gold Standard"

Best for: General spiro-couplings, scale-up, and preventing racemization. Reagent Note: T3P is typically supplied as a 50% w/w solution in EtOAc or DMF.

Step-by-Step:

  • Dissolution: Dissolve the spiro-carboxylic acid (1.0 equiv) and the amine (1.1–1.5 equiv) in anhydrous EtOAc (preferred for workup) or DMF (if solubility is poor). Concentration should be 0.1 M – 0.2 M.

  • Base Addition: Add Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv).

    • Note: Pyridine often gives higher yields for hindered substrates than DIPEA due to less steric bulk around the nitrogen proton shuttle.

  • Reagent Addition: Cool to 0°C. Add T3P solution (2.0–3.0 equiv) dropwise.

    • Why excess? Hindered acids react slowly; excess reagent ensures the mixed anhydride forms completely despite the steric barrier.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: If no product forms after 2 hours, heat to 50–70°C. T3P is thermally stable.

  • Workup (The "Green" Advantage):

    • Dilute with EtOAc.[2]

    • Wash with water, then 10% citric acid (removes amine/pyridine), then sat. NaHCO₃ (removes excess acid/T3P byproducts), then brine.

    • T3P byproducts are water-soluble, simplifying purification.

Protocol B: Ghosez’s Reagent – The "Neutral" Activator

Best for: Acid-sensitive spiro scaffolds (e.g., those containing acetals, Boc groups) where thionyl chloride is too harsh. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).

Step-by-Step:

  • Activation: Dissolve spiro-acid (1.0 equiv) in anhydrous DCM or CHCl₃ .

  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) at 0°C or RT. Stir for 1–2 hours.

    • Mechanism:[1][2][3][4][5] This converts the acid to the Acid Chloride under neutral conditions. The byproduct is an amide, not HCl.

  • Coupling: In a separate vessel, mix the amine (1.2 equiv) and DIPEA/TEA (2.0 equiv) in DCM.

  • Combination: Add the activated acid chloride solution dropwise to the amine solution.

  • Workup: Standard aqueous extraction (NaHCO₃/Brine).

Protocol C: Acyl Fluorides (TFFH/BTFFH) – The "Sledgehammer"

Best for: Extremely hindered couplings (e.g., spiro-acid + t-butyl amine) or electron-deficient amines (anilines). Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Step-by-Step:

  • Setup: Dissolve spiro-acid (1.0 equiv) and amine (1.2 equiv) in anhydrous DCM or Acetonitrile .

  • Base: Add DIPEA (3.0 equiv).

  • Activation: Add TFFH (1.2–1.5 equiv) at 0°C.

  • Reaction: Warm to RT. If necessary, heat to reflux (in Acetonitrile).

    • Why it works: The acyl fluoride is highly electrophilic but stable enough to resist rapid hydrolysis compared to chlorides, and the small size of the Fluoride atom allows the amine to penetrate the "cone of protection."

Data Summary & Optimization Guide

VariableRecommendation for Spiro AcidsRationale
Solvent EtOAc (T3P), DCM (Ghosez), MeCN (Fluorides)EtOAc is green and simplifies T3P workup. MeCN supports polar transition states.
Base Pyridine (with T3P)Less sterically hindered than DIPEA; acts as an efficient nucleophilic catalyst.
Concentration High (0.2 M - 0.5 M)Higher concentration drives bimolecular kinetics which are retarded by sterics.
Stoichiometry Acid (1) : Reagent (2+)Excess coupling agent is required to shift equilibrium toward the active species.
Troubleshooting "Stalled" Reactions

If LCMS shows starting material remains:

  • Switch Solvent: Move from DCM to DMF or NMP . The high dielectric constant stabilizes the polar transition state.

  • Add Catalyst: For T3P reactions, adding 0.1 equiv of 4-DMAP can catalyze the acyl transfer.

  • Microwave: Heating to 100°C for 10-30 mins (using T3P in DMF) often forces the reaction to completion.

References

  • Pfizer Solvent Selection Guide & Green Chemistry

    • Dunn, P. J., et al.[6] "The importance of Green Chemistry in Process Research and Development." Green Chem., 2008.[6]

    • Context: Establishes EtOAc/T3P as a preferred "green" amide coupling system.
  • T3P Applic

    • "Propylphosphonic Anhydride (T3P®): The Water Scavenger and Coupling Agent."[3]

    • Context: Detailed mechanics of T3P in hindered systems.
  • Ghosez's Reagent Protocol

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent." Organic Syntheses, Coll. Vol. 6, p.282.
    • Context: Standard protocol for neutral acid chloride gener
  • Acyl Fluorides in Hindered Couplings

    • Ulven, T., et al.[7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8][9] Org.[7][8][10][11] Biomol. Chem., 2016, 14, 430-433.

    • Context: specifically addresses failure of HATU/EDC in hindered systems and success of acyl fluorides.

Sources

Application Note: 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid as a Conformational Lock for Proline Mimicry in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Proline in Peptidomimetics

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine where the side chain cycles back to the backbone nitrogen, forming a five-membered pyrrolidine ring.[1][2] This distinctive cyclic structure imposes significant conformational rigidity, profoundly influencing peptide and protein secondary structure.[1][2] Proline residues are critical for inducing turns in protein folding, stabilizing peptide bonds, and are often found at the beginning of alpha-helices.[1][] However, this same rigidity also presents a challenge in medicinal chemistry. The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in both cis and trans conformations, with a relatively small energy difference between the two states.[4] This conformational heterogeneity can lead to multiple receptor-binding modes, reducing potency and complicating structure-activity relationship (SAR) studies.

To overcome this ambiguity and enhance the therapeutic properties of peptides, researchers employ the strategy of bioisosterism—replacing a functional group with another that retains similar physical and chemical properties while improving biological performance.[5] Proline bioisosteres are designed to lock the peptide backbone into a single, desired conformation, thereby pre-organizing the peptide for optimal receptor interaction and potentially improving metabolic stability against proteases that target proline-containing sequences.[6][7][8]

This application note introduces 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid as a novel, rigid proline bioisostere. Its spirocyclic scaffold offers a unique three-dimensional structure that serves as a powerful tool for medicinal chemists aiming to escape the "flatland" of traditional aromatic scaffolds and explore new, patent-free chemical space.[9][10][11] We provide a comprehensive guide, including detailed protocols for its synthesis, incorporation into peptides, and methods for biophysical characterization.

The Spirocyclic Advantage: Properties of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid

The spiro[3.3]heptane scaffold is a saturated bicyclic system distinguished by its rigidity and three-dimensional character.[9] Unlike the flexible pyrrolidine ring of proline, the fused cyclobutane rings of this scaffold severely restrict bond rotation. This "conformational locking" effect is the primary advantage of using 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid as a proline surrogate.

Key Attributes:

  • Fixed Dihedral Angles: The rigid spirocyclic core locks the backbone dihedral angle φ (phi) into a specific value, mimicking one of the preferred conformations of proline while preventing cis-trans isomerization.[2]

  • Novel Chemical Space: As a non-natural, sp³-rich scaffold, it allows for the design of peptidomimetics with unique three-dimensional shapes, potentially leading to improved binding affinity and selectivity.[9]

  • Enhanced Metabolic Stability: The unnatural backbone is expected to be resistant to cleavage by prolyl-specific peptidases, which recognize the natural proline ring structure.[6][7]

  • Improved Physicochemical Properties: Saturated scaffolds like spiro[3.3]heptane can improve properties such as solubility and reduce off-target toxicity compared to their aromatic counterparts.[5][9]

Below is a conceptual illustration of the bioisosteric replacement:

G Proline L-Proline (Flexible Pyrrolidine Ring) Spiro 2-Hydroxyspiro[3.3]heptane -2-carboxylic acid (Rigid Spirocyclic Core) Proline->Spiro Peptide_Chain_2 -Yaa-... Proline->Peptide_Chain_2 Peptide_Chain_4 -Yaa-... Spiro->Peptide_Chain_4 Peptide_Chain_1 ...-Xaa- Peptide_Chain_1->Proline Peptide_Chain_3 ...-Xaa- Peptide_Chain_3->Spiro

Caption: Bioisosteric replacement of L-proline with a rigid spirocyclic analog.

Comparative Conformational Parameters

The table below summarizes the key distinctions in conformational parameters between L-proline and its spirocyclic bioisostere.

ParameterL-Proline2-Hydroxyspiro[3.3]heptane-2-carboxylic acidRationale for Advantage
Backbone φ Angle Approx. -65° (but flexible)[2]Fixed, predictable angleEliminates conformational ambiguity, pre-organizes peptide for binding.
Amide Bond Isomerism Exists as both cis and trans isomersLocked into a trans-like conformationIncreases binding specificity and simplifies SAR.
Ring Pucker Flexible (endo/exo puckering)Rigid, planar cyclobutane ringsProvides a defined and static scaffold for substituent presentation.
Protease Susceptibility Cleavable by prolyl peptidases[6][7]Expected to be resistantIncreases in vivo half-life of the peptide therapeutic.

Protocol 1: Synthesis of Fmoc-Protected 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid

While the direct synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be adapted from established methods for creating spiro[3.3]heptane derivatives and other non-natural amino acids.[12][13][14] The following protocol is a representative workflow.

Scientist's Note: This synthesis requires rigorous control over reaction conditions and purification at each step. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Caption: Synthetic workflow for the preparation of the Fmoc-protected bioisostere.

Step-by-Step Methodology

Step 1: Spiro[3.3]heptane-2,2-dicarboxylic acid formation

  • Rationale: The initial step involves creating the core spirocyclic dicarboxylic acid, which serves as the precursor for the final amino acid analog.

  • Procedure: This can be achieved through various methods, often starting from diethyl malonate and 1,3-dibromopropane derivatives in a multi-step sequence involving cyclization reactions. A known method involves the thermal decarboxylation of crude spiro[3.3]heptane-3,3-dicarboxylic acid.[15]

Step 2: Monodecarboxylation to yield Spiro[3.3]heptane-2-carboxylic acid

  • Rationale: Removing one of the carboxyl groups is necessary to create the mono-acid scaffold.

  • Procedure: Crude spiro[3.3]heptane-2,2-dicarboxylic acid is heated to approximately 220°C.[15] The reaction is monitored by the cessation of CO₂ evolution. The resulting crude product, spiro[3.3]heptane-2-carboxylic acid, is cooled and can be purified by recrystallization or column chromatography.[15]

Step 3: α-Hydroxylation

  • Rationale: Introduction of the hydroxyl group at the alpha-position is a key step. This can be achieved via enolate chemistry.

  • Reagents: Lithium diisopropylamide (LDA), MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

  • Procedure:

    • Dissolve spiro[3.3]heptane-2-carboxylic acid in dry THF and cool to -78°C.

    • Slowly add 2.2 equivalents of LDA to form the dianion.

    • After stirring for 30-60 minutes, add a solution of MoOPH in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

    • Purify the resulting 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid by silica gel chromatography.

Step 4: N-Terminal Fmoc Protection

  • Rationale: To make the amino acid compatible with standard solid-phase peptide synthesis (SPPS), the amino group (in this case, mimicked by the overall structure for coupling) must be protected with a base-labile Fmoc group.[16][17]

  • Reagents: 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium Bicarbonate, Dioxane/Water.

  • Procedure:

    • Dissolve the synthesized hydroxy acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

    • Add Fmoc-OSu and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product, Fmoc-2-Hydroxyspiro[3.3]heptane-2-carboxylic acid , by flash chromatography.

QC Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Incorporation into Peptides via Fmoc-SPPS

The synthesized Fmoc-protected amino acid can be incorporated into a growing peptide chain using standard automated or manual Fmoc solid-phase peptide synthesis (SPPS) protocols.[16][18][19]

Scientist's Note: Due to the steric bulk of the spirocyclic scaffold, coupling times may need to be extended, and more potent coupling reagents may be required compared to standard proteinogenic amino acids.

G cluster_workflow Fmoc-SPPS Cycle for Spiro-Analog Incorporation Start Resin with N-terminal amine Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling - Fmoc-Spiro-OH - HBTU/HATU - DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping 3. Capping (Optional) (Acetic Anhydride) Wash2->Capping End Resin with extended peptide Capping->End Cycle Repeat for next amino acid End->Cycle

Caption: Standard Fmoc-SPPS cycle adapted for the spirocyclic amino acid.

Step-by-Step Methodology
  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the preceding amino acid has been coupled and its Fmoc group removed.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes. Repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, liberating a free amine.[17][19]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • Rationale: The carboxylic acid of the incoming Fmoc-protected spiro-amino acid must be activated to form a reactive species that readily couples with the free amine on the resin.[17] Due to potential steric hindrance, a strong coupling agent like HBTU, HATU, or COMU is recommended.

    • Procedure:

      • In a separate vessel, pre-activate a solution of Fmoc-2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA or Collidine, 6-10 eq.) in DMF.

      • Allow the activation to proceed for 5-10 minutes.

      • Add the activated mixture to the resin.

      • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is advisable for this bulky, non-natural amino acid.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and DMF again.

  • Cycle Continuation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by LC-MS and MALDI-TOF mass spectrometry.

Protocol 3: Biophysical and Structural Characterization

To validate the hypothesis that the spirocyclic bioisostere imparts a specific, rigid conformation, a series of biophysical analyses should be performed, comparing the modified peptide to its natural L-proline-containing counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the three-dimensional solution structure of the peptide and confirm the conformational restriction imposed by the spirocyclic residue.

  • Methodology:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆).

    • Acquire a suite of 2D NMR experiments, including TOCSY (to assign spin systems), NOESY/ROESY (to measure through-space proton-proton distances), and HSQC (to correlate protons with their attached carbons).

    • Key Analysis: In the ROESY spectrum, the absence of cross-peaks corresponding to cis-trans isomerization around the Xaa-Spiro bond, which would be present in the Xaa-Pro peptide, provides direct evidence of conformational locking. The measured NOE distance restraints can be used to calculate a high-resolution solution structure, which will explicitly show the backbone conformation.

Circular Dichroism (CD) Spectroscopy
  • Objective: To assess the overall secondary structure of the peptide (e.g., β-turn, helix, random coil) and observe any changes induced by the bioisostere.

  • Methodology:

    • Prepare solutions of both the proline-containing and spiro-analog-containing peptides in a suitable buffer (e.g., phosphate buffer).

    • Acquire CD spectra from approximately 190 nm to 260 nm.

    • Analysis: A significant change in the CD spectrum upon substitution indicates a global change in the peptide's secondary structure. For example, if the proline was intended to induce a Type II β-turn, the spirocyclic analog should ideally produce a spectrum characteristic of that turn type, but with greater intensity, suggesting a higher population of the folded state.[20]

Proteolytic Stability Assay
  • Objective: To compare the metabolic stability of the modified peptide against the natural version.

  • Methodology:

    • Incubate both peptides at a known concentration with a relevant protease (e.g., prolyl endopeptidase) or in a complex biological matrix like human serum or liver microsomes.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the enzymatic reaction (e.g., with acid or organic solvent).

    • Analyze the amount of remaining intact peptide at each time point by LC-MS.

    • Analysis: Calculate the half-life (t₁/₂) of each peptide. A significantly longer half-life for the spiro-analog-containing peptide demonstrates enhanced metabolic stability.

Conclusion

2-Hydroxyspiro[3.3]heptane-2-carboxylic acid represents a valuable and innovative building block for medicinal chemists and peptide scientists. Its rigid, three-dimensional scaffold acts as a powerful conformational lock, offering a solution to the inherent flexibility and cis-trans isomerization issues associated with proline. By providing a fixed, predictable geometry, this bioisostere facilitates the rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability. The protocols detailed in this note provide a comprehensive framework for the synthesis, peptide incorporation, and rigorous evaluation of this promising tool in the pursuit of next-generation peptide therapeutics.

References

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
  • BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses.
  • Study.com. (n.d.). Proline Overview, Structure & Functions.
  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. doi: 10.3109/10409239309082572.
  • PubMed. (1993). Proline-dependent structural and biological properties of peptides and proteins.
  • ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Wikipedia. (n.d.). Proline.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. doi: 10.1002/anie.202316557.
  • NIH. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ACS Publications. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry.
  • Reis-Mendes, A., et al. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry, 64(9), 6209-6220. doi: 10.1021/acs.jmedchem.1c00252.
  • ACS Publications. (2024). Proline Analogues. Chemical Reviews.
  • RSC Publishing. (n.d.). Effect of proline analogues on the conformation of elastin peptides.
  • NIH. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times.
  • NIH. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
  • NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Enamine. (2024). Unnatural Amino Acids.
  • ACS Publications. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
  • MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
  • ResearchGate. (2025). Properties, metabolisms, and applications of L-proline analogues.
  • eLife. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry.
  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.
  • PubChemLite. (n.d.). 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid (C9H14O3).
  • MilliporeSigma. (n.d.). Proline Derivatives and Analogs.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Springer. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. doi: 10.1007/s00726-009-0467-9.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[][] heptane-2-carboxylic acid tert-butyl ester. Retrieved from patents.google.com.

Sources

Application Note: Process Development and Scale-Up of 2,6-Substituted Spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring, particularly the para-substituted benzene and piperazine cores. By replacing planar aromatic systems with this rigid, three-dimensional bicyclic framework, drug developers can improve solubility and metabolic stability while retaining vector fidelity.

However, the scale-up of 2,6-substituted spiro[3.3]heptanes presents unique process safety and engineering challenges. The high ring strain (~60 kcal/mol) and the use of high-energy intermediates (acyl azides) for functionalization require rigorous thermal hazard management.

This guide details the scalable synthesis of the Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht Acid) and its conversion to the 2,6-diamine via a continuous or semi-batch Curtius rearrangement.

Structural Logic & Bioisosterism

Before initiating scale-up, it is vital to understand the "Why" driving the chemistry. The spiro[3.3]heptane core is not merely a spacer; it is a vector-defining element.

FeaturePhenyl RingSpiro[3.3]heptaneImpact on Drug Design
Geometry Planar (2D)Puckered (3D)Increases

character; improves solubility.[1]
Exit Vectors 180° (para)~180° (linear)Mimics para-substitution geometry without aromaticity.
Metabolism CYP450 oxidation proneMetabolically robustReduces oxidative clearance (no aromatic hydroxylation).
Lipophilicity High LogPLower LogPImproves oral bioavailability.

Process Safety & Thermodynamics

The synthesis of spiro[3.3]heptanes involves forming two strained cyclobutane rings. The scale-up chemist must manage the Thorpe-Ingold Effect (gem-dimethyl effect) which favors cyclization, against the Enthalpy of Formation associated with ring strain.

Critical Hazard: The Curtius Rearrangement

The conversion of the dicarboxylic acid to the diamine is the most hazardous step.

  • Risk: Accumulation of acyl azide intermediates.

  • Consequence: Rapid, autocatalytic decomposition releasing

    
     gas and heat.
    
  • Mitigation: Do NOT isolate the acyl azide on scale. Use "Dose-Controlled" (semi-batch) or Continuous Flow protocols.

Protocol A: Core Scaffold Construction

Target: Spiro[3.3]heptane-2,6-dicarboxylic acid (The "Fecht Acid") Scale: 100 g – 1 kg Mechanism: Double alkylation of diethyl malonate with pentaerythritol tetrabromide derivative.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Precursor: 1,3-dibromo-2,2-bis(bromomethyl)propane (Pentaerythritol tetrabromide).

  • Nucleophile: Diethyl malonate (2.2 equiv).

  • Base: Sodium ethoxide (EtONa), 21% wt in Ethanol (4.5 equiv).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Methodology
  • Reactor Setup: Equip a 5L jacketed reactor with an overhead mechanical stirrer (high torque required for slurry), a reflux condenser, and a dosing pump. Inert the system with

    
    .
    
  • Base Preparation: Charge EtONa solution into the reactor. Heat to 60°C.

  • Nucleophile Formation: Add Diethyl malonate slowly over 30 minutes.

    • Observation: The solution will remain clear to slightly hazy.

    • Checkpoint: Ensure temperature does not exceed 65°C during addition (mild exotherm).

  • Alkylation (The Critical Step): Add solid 1,3-dibromo-2,2-bis(bromomethyl)propane in portions or as a slurry in EtOH.

    • Rate Control: This reaction is slow to initiate but highly exothermic once cyclization begins.

    • Reflux: Heat the mixture to reflux (78°C) and hold for 24–48 hours.

    • IPC (In-Process Control): Monitor consumption of the tetrabromide via GC-MS. Look for the disappearance of the tetra-bromo peak and appearance of the tetra-ester intermediate.

  • Workup (Saponification/Decarboxylation):

    • Distill off bulk ethanol.

    • Add 6M NaOH (aq) directly to the residue. Reflux for 4 hours to hydrolyze the tetra-ester.

    • Acidify with conc. HCl to pH 1. Caution: Massive

      
       evolution (Decarboxylation).
      
    • Thermal Note: The decarboxylation of the gem-dicarboxylic acid usually occurs upon heating the acidic solution. Ensure the reactor vent is sized for high gas load.

  • Isolation:

    • Cool to 0°C. The dicarboxylic acid precipitates as a white solid.

    • Filter and wash with ice-cold water.

    • Recrystallize from water/ethanol.

Yield Expectation: 55–65% Purity Target: >98% (HPLC, ELSD detection recommended due to weak UV chromophore).

Protocol B: Functionalization to Diamine

Target: Spiro[3.3]heptane-2,6-diamine (dihydrochloride salt) Method: Modified Curtius Rearrangement (One-Pot) Safety Level: High (Azide handling)

Reagents
  • Substrate: Spiro[3.3]heptane-2,6-dicarboxylic acid.[2][3]

  • Azide Source: Diphenylphosphoryl azide (DPPA) OR

    
    /Mixed Anhydride.[4] DPPA is preferred for process consistency.
    
  • Base: Triethylamine (

    
    ).
    
  • Solvent: tert-Butanol (for Boc-protection) or Toluene/Water (for free amine).

Step-by-Step Methodology (Semi-Batch "Dose-Controlled")
  • Activation: In Reactor A, dissolve the dicarboxylic acid in Toluene. Add

    
     (2.2 equiv).
    
  • Rearrangement Setup: In Reactor B, heat Toluene to 80°C.

  • Dosing (The Safety Lock):

    • Premix DPPA (2.2 equiv) with the substrate solution from Reactor A at room temperature.

    • Immediately pump this mixture slowly into the hot Reactor B.

    • Why? As the azide forms, it hits the hot zone and immediately rearranges to the isocyanate, releasing

      
      . This prevents the accumulation of the explosive acyl azide.
      
  • Hydrolysis:

    • Once addition is complete and

      
       evolution ceases, add 6M HCl (aq) to the hot isocyanate solution.
      
    • Reflux for 2 hours to hydrolyze the isocyanate/urea intermediates to the amine.

  • Isolation:

    • Cool to RT. The product is in the aqueous layer.

    • Separate phases. Wash aqueous layer with DCM (removes DPPA byproducts).

    • Concentrate aqueous layer or add Isopropanol to precipitate the diamine dihydrochloride.

    • Filter and dry.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Logic

SpiroSynthesis cluster_safety Safety Critical Zone Start Pentaerythritol Tetrabromide TetraEster Spiro-Tetraester Intermediate Start->TetraEster Double Alkylation (NaOEt, EtOH, Reflux) Malonate Diethyl Malonate (Nucleophile) Malonate->TetraEster FechtAcid Spiro[3.3]heptane 2,6-dicarboxylic acid TetraEster->FechtAcid 1. Hydrolysis (NaOH) 2. Decarboxylation (H+, Heat) AcylAzide Acyl Azide (Transient/Hazard) FechtAcid->AcylAzide DPPA, Et3N Isocyanate Bis-Isocyanate AcylAzide->Isocyanate Curtius Rearrangement (-N2, Heat) AcylAzide->Isocyanate Diamine Spiro[3.3]heptane 2,6-diamine Isocyanate->Diamine Hydrolysis (HCl)

Caption: Synthetic workflow for the 2,6-disubstituted spiro[3.3]heptane scaffold. The red zone indicates the Curtius rearrangement step requiring strict thermal control.

Diagram 2: Thermal Hazard Decision Tree

SafetyTree Start Start Curtius Scale-Up CheckDSC DSC Data Available? Start->CheckDSC RunDSC Run DSC (Determine Onset) CheckDSC->RunDSC No TempCheck Reaction Temp > Onset Temp? CheckDSC->TempCheck Yes RunDSC->TempCheck BatchMode Batch Mode (High Risk) TempCheck->BatchMode No (Accumulation Risk) SemiBatch Semi-Batch/Flow (Recommended) TempCheck->SemiBatch Yes (Instant Consumption) Accumulation Check Azide Accumulation SemiBatch->Accumulation In-Process IR

Caption: Decision logic for safely scaling the Curtius rearrangement. DSC (Differential Scanning Calorimetry) data is mandatory before exceeding 10g scale.

Analytical Specifications (QC)

For the dicarboxylic acid intermediate, standard UV-Vis detection is insufficient.

ParameterSpecificationMethodNote
Appearance White crystalline solidVisualDiscoloration indicates oxidation or polymerization.
Assay >98.0% w/wqNMR or TitrationAcid-base titration is robust for this intermediate.
1H NMR Characteristic "Roofing"400 MHz DMSO-d6Look for complex multiplets at

2.1–2.4 ppm (ring protons).
Residual Solvents <5000 ppm EtOHGC-HeadspaceEthanol trapping in the crystal lattice is common.
ROI <0.5%Residue on IgnitionCritical to ensure removal of NaBr salts.

References

  • Bioisosteric Properties: Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • Spiro Scaffold Synthesis: Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Scale-Up Safety: Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. Link

  • Curtius Rearrangement Protocols: Lebel, H., & Leogane, O. (2005).[6][7] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters. Link

  • Heterocyclic Analogues (Process): Dunetz, J. R., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. Link

Sources

Application Note: Functionalization of the 2-Position in Spiro[3.3]heptane Rings

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the functionalization of the 2-position in spiro[3.3]heptane rings.

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring in drug discovery. Unlike flat aromatic systems, this rigid,


-rich framework offers unique physicochemical advantages: improved solubility, reduced lipophilicity (

), and enhanced metabolic stability (lower aromatic ring count).

This guide focuses specifically on the 2-position (and the symmetry-related 6-position). Functionalization at this distal carbon creates a linear exit vector (


) relative to the spiro center, effectively mimicking para-substituted benzenes while increasing the fraction of 

carbons (

).
Key Strategic Drivers
  • Exit Vector Geometry: The 2,6-axis provides a rigid, linear geometry ideal for linker design.

  • Desymmetrization: The primary challenge is converting the symmetric core (e.g., Fecht’s Acid) into non-symmetric, bifunctional building blocks (e.g., 2-amino-6-carboxylic acid derivatives).

  • Chemical Stability: While strained, the spiro[3.3]heptane core is surprisingly robust to standard oxidative and reductive conditions, though care must be taken with strong Lewis acids which can trigger rearrangements.

Structural Analysis & Numbering

To ensure reproducibility, we utilize standard IUPAC numbering. The spiro carbon is C4. The "2-position" is the distal methylene carbon of the first cyclobutane ring.

  • C4: Spiro center (quaternary).

  • C2: Distal carbon (Ring A) – Target of this guide.

  • C6: Distal carbon (Ring B) – Symmetry equivalent to C2.

Bioisosteric Comparison:

Parameter 1,4-Phenylene Spiro[3.3]heptane-2,6-diyl Impact
Geometry Planar (2D) Puckered (3D) Access to new chemical space

| Exit Angle |


 | 

(Time-averaged) | Ideal para-mimic | | Hybridization |

|

| Improved solubility/metabolic stability | | Lipophilicity | High | Moderate/Low | Lower attrition risk |

Core Methodologies: Decision Tree

The choice of synthetic route depends on the required substitution pattern (Mono- vs. Bis-functionalization).

G Start Target Molecule Needs Mono Mono-substituted (2-X) Start->Mono Bis_Sym Sym. Bis-substituted (2-X, 6-X) Start->Bis_Sym Bis_Asym Asym. Bis-substituted (2-X, 6-Y) Start->Bis_Asym Fechts Start: Fecht's Acid (Spiro[3.3]heptane-2,6-dicarboxylic acid) Mono->Fechts Precursor Bis_Sym->Fechts Dione Start: Spiro[3.3]heptane-2,6-dione Bis_Sym->Dione Bis_Asym->Fechts Preferred Decarb Protocol A: Decarboxylation Fechts->Decarb For Mono DirectTrans Direct Transformation (Curtius/Reductive Amination) Fechts->DirectTrans For Sym Bis Desym Protocol B: Statistical Desymmetrization Fechts->Desym For Asym Bis Dione->DirectTrans

Figure 1: Strategic decision tree for selecting the starting material based on the target substitution pattern.

Detailed Protocols

Protocol A: Desymmetrization of Fecht’s Acid

Objective: Synthesis of Methyl spiro[3.3]heptane-2-carboxy-6-carboxylate (Mono-ester) from the symmetric diacid. Context: Fecht’s acid (Spiro[3.3]heptane-2,6-dicarboxylic acid) is the most common commercial starting material. To differentiate the two ends (e.g., to place an amine on one side and an acid on the other), a statistical desymmetrization is required.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid)[1]

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic)

  • Sodium hydroxide (1M aq)

Step-by-Step Methodology:

  • Diester Formation:

    • Suspend Fecht’s acid (10.0 g, 54.3 mmol) in MeOH (100 mL).

    • Add conc.

      
       (1.0 mL) dropwise.
      
    • Reflux for 12 hours. The solid will dissolve as the dimethyl ester forms.

    • Concentrate in vacuo, redissolve in EtOAc, wash with saturated

      
      , dry (
      
      
      
      ), and concentrate to yield Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (>95% yield).
  • Statistical Hydrolysis:

    • Dissolve the dimethyl ester (10.0 g, 47.1 mmol) in THF (100 mL) and cool to 0 °C.

    • Add 1.0 equivalent of NaOH (1.88 g in 20 mL water) slowly over 1 hour via syringe pump. Critical: Rapid addition favors the diacid.

    • Stir at RT for 12 hours.

  • Workup & Purification:

    • Remove THF in vacuo.

    • Extract the aqueous residue with

      
       (
      
      
      
      mL) to recover unreacted diester (recycle this).
    • Acidify the aqueous phase to pH 2 with 1M HCl.

    • Extract with EtOAc (

      
       mL).
      
    • Dry (

      
      ) and concentrate.
      
    • Result: A mixture of mono-acid (major product, ~60-70%) and diacid. Purification via flash chromatography (DCM:MeOH 95:5 + 1% AcOH) yields pure 2-(methoxycarbonyl)spiro[3.3]heptane-6-carboxylic acid .

Protocol B: Introduction of Nitrogen (Curtius Rearrangement)

Objective: Converting the carboxylic acid at position 2 to a primary amine (Boc-protected). Target: tert-Butyl (6-(methoxycarbonyl)spiro[3.3]heptan-2-yl)carbamate .

Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate upon heating, and is subsequently trapped by tert-butanol.

Materials:

  • Mono-ester acid (from Protocol A)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH)
    
  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • Dissolve the mono-ester acid (1.0 g, 5.0 mmol) in anhydrous toluene (20 mL).

    • Add

      
       (1.5 eq, 1.05 mL) and stir for 10 min under 
      
      
      
      .
    • Add DPPA (1.1 eq, 1.2 mL) dropwise at RT.

    • Stir for 1 hour at RT. Monitor by TLC (disappearance of acid).

  • Rearrangement & Trapping:

    • Add excess tert-butanol (5.0 mL).

    • Heat the reaction mixture to 90 °C (oil bath). Caution: Evolution of

      
       gas.
      
    • Maintain reflux for 4–6 hours until gas evolution ceases.

  • Isolation:

    • Cool to RT and dilute with EtOAc.

    • Wash with 5% citric acid (to remove amine salts), saturated

      
      , and brine.
      
    • Concentrate to yield the crude Boc-amine.

    • Purify via silica gel chromatography (Hexane:EtOAc 4:1).

    • Yield: Typically 75–85%.

Expert Tip: If the free amine is required directly, replace


-BuOH with water (to form the unstable carbamic acid 

amine) or perform an acidic deprotection of the Boc group later.
Protocol C: Reductive Amination of Spiro[3.3]heptan-2-one

Objective: Functionalization via the ketone oxidation state. Context: The ketone (spiro[3.3]heptan-2-one) is accessible via decarboxylative oxidation or cyclobutane expansion. This route is ideal for introducing secondary or tertiary amines.

Materials:

  • Spiro[3.3]heptan-2-one[2]

  • Secondary amine (e.g., Morpholine, Piperidine)

  • Sodium triacetoxyborohydride (

    
    , 
    
    
    
    )
  • Acetic acid (catalytic)

  • DCE (1,2-Dichloroethane)

Step-by-Step Methodology:

  • Imine/Iminium Formation:

    • Dissolve spiro[3.3]heptan-2-one (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

    • Add acetic acid (1 drop) to catalyze imine formation.

    • Stir for 30 min at RT.

  • Reduction:

    • Add

      
       (1.5 mmol) in one portion.
      
    • Stir vigorously at RT for 16 hours.

  • Workup:

    • Quench with saturated

      
      .[2]
      
    • Extract with DCM (

      
      ).
      
    • Note: The spiro[3.3]heptane amine products are often volatile or lack UV chromophores. Use

      
       stain or ninhydrin for TLC visualization.
      

Advanced Workflow: De Novo Synthesis

For cases where Fecht's acid is not the ideal starting material (e.g., need for asymmetric alkyl chains), the "Enamine Route" (Mykhailiuk et al.) utilizing cyclobutane amides is superior.

Pathway Cyclobut Cyclobutane Carboxamide Intermed Vinamidinium Salt Cyclobut->Intermed [2+2] Alkene Substituted Alkene Alkene->Intermed Tf2O Tf2O / Collidine Tf2O->Intermed Product 2-Substituted Spiro[3.3]heptan-1-one Intermed->Product Ring Closure Hydrolysis Hydrolysis (NaOH) Hydrolysis->Product

Figure 2: De novo synthesis of spiro[3.3]heptanes via formal [2+2] cycloaddition.

Key Insight: This method allows the installation of substituents on the second ring (positions 5, 6, or 7) dictated by the alkene structure, providing access to complex, non-symmetric scaffolds that are difficult to access via Fecht's acid.

Troubleshooting & Expert Tips

ChallengeRoot CauseSolution
Low Solubility The rigid, compact nature of the hydrocarbon core can lead to poor solubility in polar solvents despite the Fsp3 count.Use mixtures of DCM/MeOH or THF for reactions. For purification, ensure the compound is fully dissolved before loading onto silica.
Volatility Low molecular weight spiro[3.3]heptanes (e.g., the parent hydrocarbon or simple ketones) sublime or evaporate easily.Do not use high vacuum for prolonged periods on simple derivatives. Keep rotary evaporator bath temperature < 30 °C. Form HCl or TFA salts of amines immediately.
Detection Lack of UV chromophore.Use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with

or Hanessian's Stain.
Desymmetrization Yields Statistical hydrolysis yields are theoretically capped.Recycle the diester. Alternatively, use enzymatic hydrolysis (pig liver esterase) for higher selectivity, though substrate specificity varies.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational work on spirocycles and bioisosteres).

  • Mykhailiuk, P. K. (2024).[3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557.[3] Link (Key paper on exit vectors and bioisosterism).[3]

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). Spiranes.[1][2][4][5][6][7][8][9] I. Spiro[3.3]heptane-2,6-dicarboxylic Acid and its Derivatives. Journal of the American Chemical Society, 75(19), 4911–4914. Link (Original synthesis of Fecht's Acid derivatives).

  • Levterov, V. V., et al. (2023).[8] Synthesis of functionalized spiro[3.3]heptanes for use as synthetic building blocks. ChemRxiv. Link (Modern synthetic protocols).

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery. ACS Medicinal Chemistry Letters. (General reference for spiro scaffold utility).

Sources

Application Notes and Protocols for Solvent Selection in Spirocyclic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, owing to their unique three-dimensional architecture and frequent presence in biologically active natural products. Acid-catalyzed reactions are a powerful tool for the construction of these complex structures. However, the success of such transformations is profoundly influenced by the choice of solvent. This application note provides a comprehensive guide to understanding and optimizing solvent selection for spirocyclic acid reactions. We will delve into the mechanistic underpinnings of solvent effects, from polarity and proticity to the stabilization of key intermediates, and provide actionable protocols for systematic solvent screening and reaction optimization.

Introduction: The Critical Role of the Solvent in Spirocyclic Acid Chemistry

Spirocycles, characterized by a single atom shared between two rings, impart conformational rigidity and novel exit vectors for substituent display, making them highly sought-after motifs in drug discovery. Acid-catalyzed spirocyclization reactions, such as intramolecular Michael additions, Friedel-Crafts alkylations, and ketalizations, are elegant methods for their construction. The solvent in these reactions is far from a passive medium; it is an active participant that can dictate reaction rates, influence chemoselectivity, and critically, control stereoselectivity.[1][2][3] A judicious choice of solvent can be the difference between a high-yielding, stereoselective transformation and a complex mixture of products.[4]

This guide will equip the modern chemist with the knowledge to move beyond empirical trial-and-error, enabling a more rational and efficient approach to solvent selection in the synthesis of spirocyclic acids and related compounds.

Fundamental Principles of Solvent Effects in Acid-Catalyzed Spirocyclization

The profound impact of a solvent on a reaction is rooted in its ability to interact with the reactants, intermediates, and transition states. In the context of acid-catalyzed spirocyclization, several key solvent properties must be considered.

Polarity and Dielectric Constant

The polarity of a solvent, a measure of its ability to solvate charged or polar species, is a critical parameter.[5][6] It is often quantified by the dielectric constant (ε).

  • High Dielectric Constant (Polar) Solvents: These solvents are effective at stabilizing charged intermediates, such as carbocations, which are common in many acid-catalyzed spirocyclization mechanisms.[7][8] By solvating these high-energy species, polar solvents can lower the activation energy of the reaction and increase the reaction rate.[3][9] For reactions proceeding through an SN1-like mechanism, where the formation of a carbocation is the rate-determining step, polar solvents are often favored.[10][11]

  • Low Dielectric Constant (Nonpolar) Solvents: In contrast, nonpolar solvents are less capable of stabilizing charged intermediates.[12] This can be advantageous in reactions where minimizing side reactions involving charged species is crucial.

The dielectric constant of a solvent can significantly influence the regioselectivity of a reaction.[13]

Protic vs. Aprotic Solvents

Solvents are broadly classified as protic or aprotic based on their ability to donate a hydrogen bond.[5][14]

  • Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, possess O-H or N-H bonds and can act as hydrogen bond donors.[5] They are particularly effective at solvating both cations and anions. In acid-catalyzed reactions, they can stabilize the conjugate base of the acid catalyst and any anionic intermediates. However, their ability to hydrogen bond with nucleophiles can also decrease their reactivity, which may be detrimental in some cases.[7][10] For SN1-type reactions, polar protic solvents are generally preferred as they can stabilize both the carbocation intermediate and the leaving group.[10][11]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) have significant dipole moments but lack O-H or N-H bonds.[5] They are excellent at solvating cations but are less effective at solvating anions. This property can be highly beneficial in reactions where a "naked" or highly reactive anion is desired. For SN2-type reactions, which are relevant in some spirocyclization pathways, polar aprotic solvents can lead to dramatic rate accelerations compared to their protic counterparts because they do not "cage" the nucleophile through hydrogen bonding.[10]

  • Nonpolar Aprotic Solvents: Solvents like hexane, toluene, and diethyl ether have low polarity and do not engage in hydrogen bonding. They are often used when reactants are nonpolar and to minimize solvent interference with the reaction.[12]

The choice between a protic and aprotic solvent can also influence the "leveling effect," where the strength of a strong acid is limited by the basicity of the solvent.[15]

Solvation of Transition States

The solvent's ability to stabilize the transition state of a reaction relative to the ground state of the reactants is a key determinant of the reaction rate.[3][9] If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be more effective. Understanding the geometry and charge distribution of the transition state is therefore crucial for rational solvent selection.

Solvent Selection Strategies for Spirocyclic Acid Reactions

A systematic approach to solvent selection can save considerable time and resources. This involves a combination of theoretical understanding and experimental screening.

Mechanistic Considerations

Before embarking on extensive screening, it is vital to consider the plausible reaction mechanism.

  • Carbocation-Mediated Reactions: For spirocyclizations that proceed through a distinct carbocation intermediate (e.g., Friedel-Crafts type reactions), polar solvents, particularly polar protic solvents, are often a good starting point to stabilize the charged intermediate.[10][11]

  • Concerted or Near-Concerted Reactions: In reactions where bond formation and breaking occur in a more concerted fashion, the polarity of the transition state will be the guiding factor.

  • Stereoselectivity: The solvent can play a crucial role in determining the stereochemical outcome of a reaction by influencing the conformation of the substrate and the transition state geometry.[1][2] Solvents can form distinct solute-solvent clusters that are the true reactive species.[1][2] Therefore, a solvent screen is highly recommended when aiming for a specific diastereomer or enantiomer.[4]

Initial Solvent Screening

A preliminary screen should encompass a diverse range of solvents to probe the effects of polarity, proticity, and coordinating ability.

Table 1: Recommended Solvents for Initial Screening

ClassSolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Nonpolar Aprotic Toluene2.4111Aromatic, can engage in π-stacking
Hexane1.969Aliphatic, low polarity
"Borderline" Polar Aprotic Dichloromethane (DCM)9.140Halogenated, good general-purpose solvent
Tetrahydrofuran (THF)7.666Ether, can coordinate to metal ions
Polar Aprotic Acetonitrile (MeCN)37.582High polarity, relatively inert
N,N-Dimethylformamide (DMF)36.7153High polarity, high boiling point
Dimethyl Sulfoxide (DMSO)46.7189Very high polarity, high boiling point
Polar Protic Ethanol (EtOH)24.678Can act as H-bond donor and acceptor
Acetic Acid (AcOH)6.2118Can act as a co-catalyst and solvent

Data sourced from various publicly available databases and publications.[16][17][18]

Green Solvent Alternatives

In line with the principles of sustainable chemistry, consider incorporating greener solvent alternatives in your screening process.[19] Solvents like Cyrene (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (2-MeTHF) are bio-derived alternatives to some traditional dipolar aprotic and ether solvents, respectively.[20]

Experimental Protocols

The following protocols provide a framework for systematic solvent screening and optimization.

Protocol for Small-Scale Solvent Screening

This protocol is designed for the rapid evaluation of multiple solvents using small reaction volumes.

Objective: To identify promising solvents for a specific acid-catalyzed spirocyclization reaction.

Materials:

  • Starting material

  • Acid catalyst

  • A selection of anhydrous solvents from Table 1

  • Small reaction vials with caps (e.g., 2 mL HPLC vials)

  • Stir plate and stir bars

  • Heating block or oil bath

  • Analytical technique for monitoring reaction progress (e.g., TLC, LC-MS, GC-MS)

  • Internal standard (optional, but recommended for quantitative analysis)

Procedure:

  • Preparation: In separate, labeled vials, add the starting material (e.g., 0.1 mmol) and a small stir bar.

  • Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent.

  • Catalyst Addition: Add the acid catalyst (e.g., 10 mol%) to each vial.

  • Reaction: Seal the vials and place them on the stir plate at the desired temperature.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Analysis: Analyze the aliquots by your chosen analytical method to determine the consumption of starting material and the formation of the desired spirocyclic product.

  • Evaluation: Compare the conversion and selectivity across the different solvents to identify the most promising candidates.

Protocol for Reaction Optimization

Once one or two promising solvents have been identified, further optimization is necessary.

Objective: To determine the optimal reaction conditions in the chosen solvent(s).

Parameters to Optimize:

  • Concentration: Vary the concentration of the starting material (e.g., 0.05 M, 0.1 M, 0.2 M).

  • Temperature: Investigate a range of temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Catalyst Loading: Titrate the amount of acid catalyst (e.g., 5 mol%, 10 mol%, 20 mol%).

Procedure:

  • Set up a matrix of experiments varying one parameter at a time while keeping others constant.

  • Run the reactions in the chosen solvent(s) according to the experimental matrix.

  • Monitor the reactions over time to determine the reaction rate and final yield.

  • Analyze the results to identify the optimal set of conditions.

Visualizing the Solvent Selection Workflow

A structured workflow can aid in the rational selection of a solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Optimization & Scale-Up A Define Reaction: Substrate, Product, Acid Catalyst B Propose Reaction Mechanism (e.g., Carbocation, Concerted) A->B Mechanistic Hypothesis C Select Diverse Solvents (Polar Protic, Polar Aprotic, Nonpolar) B->C Guide Solvent Choice D Perform Small-Scale Screening Experiments C->D E Analyze Results: Conversion, Selectivity, Byproducts D->E F Identify Lead Solvent(s) E->F Data-Driven Decision G Optimize Reaction Conditions: Concentration, Temperature, Catalyst Loading F->G H Scale-Up Reaction G->H

Caption: A systematic workflow for solvent selection in spirocyclic acid reactions.

Case Study: Acid-Catalyzed Spiroketalization

The formation of a spiroketal is a classic example where solvent choice is paramount. The reaction proceeds through a hemiacetal intermediate and an oxocarbenium ion.

Spiroketalization_Mechanism Start Diol Substrate Intermediate1 Protonated Diol Start->Intermediate1 H+ Intermediate2 Oxocarbenium Ion (Stabilized by Polar Solvents) Intermediate1->Intermediate2 -H2O Product Spiroketal Intermediate2->Product Intramolecular Attack

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of 2-Hydroxyspiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis

2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (CAS: 2920404-61-9) represents a unique class of building blocks where a rigid, lipophilic spiro[3.3]heptane scaffold is functionalized with a highly polar


-hydroxy acid motif.

While the spiro-cycle provides structural rigidity and defined exit vectors desirable in medicinal chemistry (often as a bioisostere for piperidine or phenyl rings), the geminal substitution of the hydroxyl (-OH) and carboxylic acid (-COOH) groups at the C2 position creates a "solubility paradox":

  • Crystal Lattice Energy: The geminal polar groups facilitate strong intermolecular hydrogen bonding, leading to a high-melting-point crystal lattice that resists dissolution in non-polar solvents.

  • Amphiphilic Nature: The molecule possesses a compact lipophilic "tail" (the distal cyclobutane ring) and a highly hydrophilic "head." This often results in the compound acting as a hydrotrope, making it surprisingly soluble in water but prone to "oiling out" in mixed organic solvents.

This guide addresses the specific solubility challenges researchers face during synthesis, extraction, and purification.

Solubility Profile & Solvent Compatibility[1]

The following data summarizes the solubility behavior of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid based on structural analogues (e.g., 1-hydroxycyclobutanecarboxylic acid) and thermodynamic principles of rigid bicyclic acids.

Solubility Matrix
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent Preferred for stock solutions (>100 mg/mL). Ideal for coupling reactions (HATU/EDC).
Polar Protic Methanol, Ethanol Good Soluble, but avoid if using reagents sensitive to nucleophilic attack (e.g., acid chlorides).
Ether/Ester THF, EtOAc, Dioxane Moderate Solubility is concentration-dependent. May require gentle heating (40°C) to dissolve.
Chlorinated DCM, Chloroform Poor Critical Failure Point. The free acid often precipitates or forms a suspension. Requires a polar co-solvent (e.g., 10% DMF).
Hydrocarbons Hexanes, Heptane, Toluene Insoluble Used strictly as anti-solvents for recrystallization.
Aqueous Water (pH > 7) High Forms a soluble carboxylate salt.
Aqueous Water (pH < 2) Moderate/High Unlike simple fatty acids, the

-hydroxyl group maintains significant water solubility even in acidic conditions.

Troubleshooting Guide (Q&A)

Issue 1: The "Disappearing Product" During Extraction

User Question: "I performed a standard aqueous workup (DCM vs. Water) after hydrolyzing the ester. The organic layer is empty, but the product isn't precipitating from the water layer either. Where is it?"

Technical Diagnosis: This is a classic issue with small


-hydroxy acids. The presence of the 

-OH group significantly lowers the logP (partition coefficient), making the compound prefer the aqueous phase even at low pH. Standard DCM extraction is often insufficient to pull the molecule out of water.

Corrective Protocol:

  • Saturate the Aqueous Phase: Add NaCl to the aqueous layer until saturation ("salting out") to decrease the solubility of the organic acid.

  • Switch Solvents: Do not use DCM. Use Ethyl Acetate (EtOAc) or a mixture of EtOAc/n-Butanol (9:1) . The n-Butanol helps solvate the hydroxyl group.

  • Multiple Extractions: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.

  • Continuous Extraction: For large scales (>5g), a continuous liquid-liquid extractor is recommended.

Issue 2: Precipitation During Amide Coupling

User Question: "I am trying to couple the acid to an amine using EDC/HOBt in Dichloromethane (DCM). The reaction mixture turned into a thick slurry and conversion is low."

Technical Diagnosis: The free acid has poor solubility in DCM. As the reaction proceeds, the intermediate activated ester may also be poorly soluble, or the starting material simply never dissolved enough to react efficiently. Heterogeneous reactions often suffer from slow kinetics.

Corrective Protocol:

  • Co-solvent System: Add DMF (Dimethylformamide) to the DCM reaction mixture. A ratio of DCM:DMF (4:1) is usually sufficient to maintain homogeneity.

  • Alternative Solvent: Switch the reaction solvent entirely to THF or DMF .

  • Base Choice: Ensure you are using a soluble organic base like DIPEA (Diisopropylethylamine) to deprotonate the carboxylic acid, which may improve solubility in borderline solvents.

Issue 3: Oiling Out During Recrystallization

User Question: "I tried to recrystallize the crude material from EtOAc/Hexanes. Instead of crystals, a sticky oil separated at the bottom."

Technical Diagnosis: "Oiling out" occurs when the anti-solvent (Hexanes) is added too quickly or the polarity difference between the solvent pair is too extreme. The compound undergoes liquid-liquid phase separation before it can nucleate into a crystal lattice.

Corrective Protocol:

  • Change Solvent Pair: Use a "softer" anti-solvent. Instead of EtOAc/Hexanes, try EtOAc/Toluene or Isopropyl Acetate/Heptane .

  • Seeding: Dissolve the oil by heating, then add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation before the solution cools completely.

  • Slow Diffusion: Layer the anti-solvent carefully on top of the solution and allow them to mix by diffusion over 24 hours.

Visualized Decision Workflows

Figure 1: Solvent Selection Strategy

Caption: Decision tree for selecting the optimal solvent system based on the intended experimental application.

SolventSelection Start Select Application Reaction Reaction / Synthesis Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Recrystallization Start->Purification Coupling Amide Coupling? Reaction->Coupling Aq_Phase From Aqueous Phase? Extraction->Aq_Phase Cryst Crystallization Purification->Cryst DCM_DMF Use DCM:DMF (4:1) Coupling->DCM_DMF Standard THF Use THF Coupling->THF Alternative Salt_Out Saturate with NaCl Adjust pH ~2 Aq_Phase->Salt_Out Avoid_DCM AVOID DCM Aq_Phase->Avoid_DCM Solvent_Ex Extract with EtOAc or EtOAc/n-BuOH Salt_Out->Solvent_Ex Solvent_Pair EtOAc / Heptane (Slow Addition) Cryst->Solvent_Pair

Figure 2: Extraction & Isolation Workflow

Caption: Step-by-step logic for isolating the hydrophilic acid from an aqueous reaction mixture.

ExtractionWorkflow Start Crude Aqueous Mixture (pH > 7) Wash Wash with DCM (Remove non-polar impurities) Start->Wash Acidify Acidify Aqueous Layer (HCl to pH 2-3) Wash->Acidify Keep Aqueous Saturate Add Solid NaCl (Saturation) Acidify->Saturate Extract Extract 3x with EtOAc Saturate->Extract Check Check Aqueous Layer (TLC/LCMS) Extract->Check Done Dry (Na2SO4) & Concentrate Check->Done Product in Org. Rescue Rescue: Extract with EtOAc:n-BuOH (9:1) Check->Rescue Product still in Aq. Rescue->Done

Detailed Experimental Protocol

Optimized Dissolution for Stock Solutions (20 mM)

Use this protocol for biological assays or analytical standards.

  • Weighing: Accurately weigh 3.12 mg of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (MW: 156.18 g/mol ) into a glass vial.

  • Primary Solvent: Add 500 µL of DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds. The solid should dissolve instantly.

    • Note: If the solution remains cloudy, sonicate for 1 minute.

  • Dilution: Dilute to the final volume (1.0 mL) with the desired buffer or media.

    • Caution: Adding aqueous buffer rapidly to the DMSO stock may cause transient precipitation. Add buffer dropwise while vortexing.

Recrystallization Procedure (Purification)

Use this protocol if the compound purity is <95%.

  • Dissolve the crude solid in a minimum amount of Ethyl Acetate at 50°C.

  • Remove from heat.

  • Add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Ethyl Acetate to clear the solution.

  • Allow the vial to cool to room temperature slowly (wrap in foil or place in a warm water bath that cools naturally).

  • Once at room temperature, transfer to a 4°C fridge for 12 hours.

  • Filter the white crystals and wash with cold Heptane.

References

  • PubChem. Spiro[3.3]heptane-2-carboxylic acid Compound Summary. (Structural Analogue Data). [Link]

  • Mykhailiuk, P. K. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv, 2023.[1] [Link]

Sources

Technical Support Center: Troubleshooting HPLC Retention of Polar Spiro Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SPIRO-ACID-RET-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Void Volume Elution and Peak Distortion for Polar Spirocyclic Acids

Executive Summary

Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane derivatives) represent a unique challenge in chromatography. Unlike flat aromatic acids, their rigid, three-dimensional "dumbbell" shape reduces the effective hydrophobic surface area available for interaction with C18 ligands. Combined with high polarity (low LogP) and ionizable carboxyl groups, these analytes frequently elute at the void volume (


) or exhibit severe tailing.

This guide provides a tiered troubleshooting protocol, moving from standard Reverse Phase Liquid Chromatography (RPLC) optimization to Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode solutions.

Phase 1: Diagnostic Triage

Before modifying your method, confirm the root cause of the failure.

Q: Why do my spiro acids elute at the void volume (


) on a standard C18 column? 
A:  This is a classic "Phase Collapse" or "Dewetting" scenario combined with insufficient retention mechanism.
  • Hydrophobic Mismatch: Standard C18 columns require ~5% organic solvent to keep the alkyl chains extended. If you run 100% aqueous to try and retain polar spiro acids, the C18 chains mat down (dewet), losing interaction surface.

  • Steric Exclusion: The rigid spiro scaffold prevents the molecule from intercalating deep into the dense C18 brush, unlike flexible alkyl chains.

  • Ionization: At neutral pH, the carboxylic acid is deprotonated (COO⁻), making it highly hydrophilic and unretained by hydrophobic mechanisms.

Q: How do I determine if I should stay with RPLC or switch to HILIC? A: Use the LogD Rule of Thumb . Calculate or estimate LogD at pH 3.0.

  • LogD > 0: Stay with RPLC. Use "AQ" type columns and low pH.

  • LogD < -1: Switch to HILIC or Mixed-Mode Anion Exchange (WAX/MAX).

  • LogD between -1 and 0: "No Man's Land." Porous Graphitic Carbon (PGC) or Polar-Embedded RPLC are best here.

Phase 2: Reverse Phase Optimization (RPLC)

Attempt this first if your lab is RPLC-centric.

Protocol 1: The "Acidic AQ" Strategy

Objective: Suppress ionization to form the neutral acid (COOH) and use a phase compatible with 100% water.

  • Stationary Phase Selection:

    • Do NOT use: Standard high-density C18 (e.g., standard Zorbax Eclipse or Symmetry).

    • USE: C18-AQ, T3, or Polar-Embedded phases. These have lower ligand density or hydrophilic endcapping to prevent dewetting.

    • Reference: Waters T3 and polar-embedded chemistries are designed specifically to prevent pore dewetting in 100% aqueous mobile phases [1].

  • Mobile Phase Chemistry:

    • Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5 - 3.0.

    • Mechanism:[1][2] The pKa of spiro carboxylic acids is typically 4.0–4.8. You must be at least 2 pH units below the pKa to ensure >99% is in the neutral, hydrophobic form.

    • Organic Modifier: Methanol is often better than Acetonitrile for polar acids in RPLC because it allows for better hydrogen bonding with the stationary phase silanols/polar groups.

Q: I am using an AQ column at pH 2.5, but the peak is splitting. Why? A: This is likely Sample Solvent Mismatch .

  • Diagnosis: If you dissolve the sample in 100% DMSO or high % Acetonitrile, the "plug" of strong solvent carries the analyte through the head of the column before it can bind.

  • Fix: Dissolve the sample in 0.1% Formic Acid in Water (or <10% organic).

Phase 3: HILIC & Mixed-Mode Strategies

Required when RPLC fails to provide k' > 2.

Protocol 2: HILIC Method Development

Objective: Retain the charged form (COO⁻) using a water layer on a polar surface.

  • Column Selection:

    • Zwitterionic (ZIC-HILIC): Best general purpose. Excellent for separating spiro acids from inorganic salts.

    • Amide: Good retention, high stability.

    • Bare Silica: Strongest retention for bases, but workable for acids if pH is managed.

  • Mobile Phase Setup:

    • "A" Solvent (Weak): 95% Acetonitrile / 5% Water + 10 mM Ammonium Acetate.

    • "B" Solvent (Strong): 50% Acetonitrile / 50% Water + 10 mM Ammonium Acetate.

    • Note: Unlike RPLC, Water is the strong solvent .[3] Gradient should go from high ACN to lower ACN.

Q: My HILIC peaks are broad and amorphous. What is wrong? A: HILIC is extremely sensitive to the Buffer Effect and Sample Diluent .

  • Buffer is Mandatory: You cannot run HILIC with pure water/ACN. You need 10mM salt (Ammonium Formate/Acetate) to form the electrical double layer on the stationary phase. Without it, spiro acids will undergo secondary ion exchange with silanols, causing tailing.

  • Diluent: Sample must be dissolved in high organic (e.g., 80% ACN). Injecting a water-based sample disrupts the water layer on the bead, causing peak distortion [2].

Protocol 3: Mixed-Mode (Anion Exchange/RP)

Objective: Use positive charge on the column to bind the negative carboxylate.

  • Column: C18-AX (Mixed-mode Anion Exchange).

  • Mechanism: Retains by hydrophobicity (C18) AND ion exchange (positive amine on surface binds COO⁻).

  • Control: Increase retention by lowering buffer strength. Decrease retention by increasing buffer strength (competing ions).

Phase 4: Visual Troubleshooting Guides

Decision Tree: Column Selection

Use this logic flow to select the correct stationary phase based on analyte properties.

ColumnSelection Start Analyte: Polar Spiro Acid LogP_Check Calculate LogD (pH 3.0) Start->LogP_Check RP_Route LogD > 0 LogP_Check->RP_Route HILIC_Route LogD < -1 LogP_Check->HILIC_Route Mixed_Route LogD -1 to 0 LogP_Check->Mixed_Route RPLC_Standard Standard C18 (Low pH) RP_Route->RPLC_Standard Moderate Polarity RPLC_AQ C18-AQ / T3 (100% Aqueous) RP_Route->RPLC_AQ High Polarity (Need 100% Water) HILIC_ZIC Zwitterionic HILIC (High ACN, pH > 4) HILIC_Route->HILIC_ZIC Mixed_AX Mixed-Mode AX (C18 + Anion Exchange) Mixed_Route->Mixed_AX Charge Selective PGC Porous Graphitic Carbon (Hypercarb) Mixed_Route->PGC Steric Selective

Figure 1: Decision matrix for selecting stationary phases based on LogD hydrophobicity values.

Workflow: Diagnosing Peak Shape Issues

Follow this path when retention is adequate but peak shape is poor.

PeakShape Issue Problem: Poor Peak Shape Check_Diluent Check Sample Diluent Issue->Check_Diluent Diluent_Bad Strong Solvent Mismatch Check_Diluent->Diluent_Bad High Organic (RPLC) High Water (HILIC) Diluent_Good Diluent OK Check_Diluent->Diluent_Good Fix_Diluent Match Initial Mobile Phase Diluent_Bad->Fix_Diluent Check_pH Check Mobile Phase pH Diluent_Good->Check_pH pH_Bad pH near pKa Check_pH->pH_Bad pH_Good pH OK Check_pH->pH_Good Fix_pH Adjust pH +/- 2 units from pKa pH_Bad->Fix_pH Check_Metal Check Metal Chelation pH_Good->Check_Metal Metal_Bad Tailing / Broadening Check_Metal->Metal_Bad Fix_Metal Add EDTA or use Passivated Hardware Metal_Bad->Fix_Metal

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of peak tailing or splitting.

Summary Data Table: Method Parameters

ParameterRPLC (AQ-Mode)HILICMixed-Mode (AX)
Primary Mechanism Hydrophobic (Solvophobic)Partitioning (Water Layer)Ion Exchange + Hydrophobic
Target Analyte State Neutral (pH < pKa)Charged (pH > pKa)Charged (pH > pKa)
Mobile Phase A 100% Water + 0.1% FA95% ACN + 10mM BufferWater + Buffer
Mobile Phase B Methanol or ACN50% Water + 10mM BufferACN
Strong Solvent Organic (MeOH/ACN)WaterHigh Ionic Strength Buffer
Sample Diluent Water / 5% Organic80-90% ACNWater / Low Organic
Common Pitfall Dewetting (Phase Collapse)Salt Precipitation / Diluent MismatchSlow Equilibration

References

  • Waters Corporation. (2025).[4][5] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link

  • Agilent Technologies.[3] (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials Blog. Link

  • Thermo Fisher Scientific. (n.d.). HILIC Overview and Retention Mechanisms. Thermo Fisher Technical Guide. Link

  • SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. SIELC Application Notes. Link

Sources

minimizing side reactions in alpha-hydroxy acid couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Hydroxy Acid (AHA) Coupling Optimization

Status: ONLINE | Ticket Priority: CRITICAL | Agent: Senior Application Scientist

Welcome to the AHA Coupling Support Hub

You have reached the Tier 3 Technical Support interface for alpha-hydroxy acid (AHA) and depsipeptide synthesis. This guide addresses the thermodynamic and kinetic pitfalls inherent to coupling molecules with adjacent hydroxyl and carboxyl groups.

Unlike amino acids, AHAs lack the protection of a protonated amine at neutral pH and possess an electron-withdrawing oxygen at the


-position that significantly increases the acidity of the 

-proton. This creates a "perfect storm" for three primary failure modes: Oligomerization , Racemization , and Rearrangement .

Module 1: The "Self-Condensation" Loop (Oligomerization)

Issue: User reports low yields and "streaking" on TLC/HPLC. Mass spec shows repeating units of


 (Lactic) or 

(Glycolic). Diagnosis: Uncontrolled polymerization. The hydroxyl group of one AHA monomer is attacking the activated carboxyl of another.
Mechanism of Failure

In the absence of protection, an activated AHA (


) has two pathways:
  • Cross-Coupling (Desired):

    
    
    
  • Self-Condensation (Side Reaction):

    
    
    
Troubleshooting Protocol

Q: Can I perform this coupling without protecting the hydroxyl group? A: Generally, no . Unless you are using highly specific enzymatic catalysis or extreme dilution (which ruins kinetics), the hydroxyl group must be protected. The nucleophilicity of the


-OH is sufficient to compete with your intended nucleophile.

Q: Which protecting group should I use? A: Select based on your deprotection strategy:

  • Acetyl (Ac): Robust, removed with hydrazine or mild base. Warning: Strong base removal can cause racemization.[1]

  • Benzyl (Bn): Excellent stability. Removed via hydrogenolysis (

    
    ). Ideal for solution phase.
    
  • TBS (tert-Butyldimethylsilyl): Good for steric bulk; removed with TBAF or acid.

  • THP (Tetrahydropyranyl): Cheap, acid-labile, but introduces a new chiral center (diastereomers in NMR).

Module 2: Stereochemical Integrity (Racemization)

Issue: Product shows loss of optical activity or diastereomeric splitting in NMR. Diagnosis: Base-catalyzed enolization at the


-carbon.[1][2]
The Science of the Fail

The oxygen atom attached to the


-carbon is electron-withdrawing (

effect). This makes the

-proton significantly more acidic (

for activated esters) than in amino acids.

Prevention Strategy

1. Base Selection is Critical Never use strong, unhindered bases like Triethylamine (TEA) during the coupling of activated AHAs.

BasepKa (Conj.[3] Acid)Risk LevelRecommendation
Triethylamine (TEA) 10.75HIGH DO NOT USE
DIPEA (Hünig's Base) 10.75MODERATE Use only if necessary; keep equivalents low.
N-Methylmorpholine (NMM) 7.38LOW Preferred for standard couplings.
2,4,6-Collidine 7.43MINIMAL GOLD STANDARD for sensitive AHAs.

2. The "Low-Racemization" Additives Carbodiimides (DCC/DIC) alone are too slow, allowing time for base abstraction. You must use additives to convert the slow O-acylisourea into a fast-reacting active ester.

  • Standard: HOBt (Risk of explosion in dry state).

  • Better: HOAt (7-aza-1-hydroxybenzotriazole) – faster kinetics via "neighboring group effect."

  • Best: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1] Non-explosive, superior racemization suppression compared to HOBt [1].

Module 3: Coupling Reagent Selection

Issue: Formation of N-acyl urea side products or slow reaction rates.

Visualizing the Steglich Rearrangement

When using Carbodiimides (DCC/DIC), the O-acylisourea intermediate is unstable. If the nucleophile attack is slow, it rearranges to a thermodynamically stable (and useless) N-acyl urea.

Steglich_Side_Reaction AHA AHA-COOH O_Acyl O-Acylisourea (Reactive Intermediate) AHA->O_Acyl + DCC DCC Carbodiimide (DCC/DIC) DCC->O_Acyl N_Acyl N-Acyl Urea (DEAD END PRODUCT) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, Thermal) Product Desired Ester/Depsipeptide O_Acyl->Product + Alcohol (Slow) O_Acyl->Product Via N-Acylpyridinium (Fast w/ DMAP) DMAP DMAP Catalyst DMAP->O_Acyl Catalyzes

Caption: The competition between productive coupling (Green) and the N-acyl urea "Dead End" rearrangement (Red). DMAP is required to win this race.

Reagent Decision Matrix
ScenarioRecommended SystemWhy?
Standard Esterification DIC + DMAP (0.1 eq) The "Steglich" method. DIC urea is soluble in DCM (unlike DCC).
Peptide/Depsipeptide DIC + Oxyma Pure Avoids DMAP (which racemizes amino acids). Oxyma suppresses racemization [2].
Difficult/Hindered COMU + Collidine COMU is a third-gen uronium salt with superior kinetics to HATU/HBTU.
Stereo-Inversion Needed Mitsunobu (PPh3/DIAD) Inverts the

-center (e.g., converting L-Lactate to D-Lactate ester).

Module 4: The "Hidden" Killer - Morpholine-2,5-diones[4][5]

Issue: Loss of peptide chain during deprotection or cyclization of the N-terminal dipeptide. Diagnosis: Formation of a Morpholine-2,5-dione (the depsipeptide equivalent of a Diketopiperazine/DKP).

The Mechanism: In depsipeptides, the ester bond is more reactive than an amide. If you have a sequence like H2N-AA1-AA2-O-R, the N-terminal amine (H2N) can bite back onto the ester carbonyl, forming a 6-membered ring and cleaving the chain.

  • Risk Factor: High if AA2 is Proline or N-methylated.

  • Trigger: Occurs spontaneously during Fmoc removal (basic conditions).

Prevention Protocol:

  • Shorten Deprotection Times: Do not leave Fmoc deprotection reagents (Piperidine) in contact longer than necessary (e.g., 2 x 3 min instead of 2 x 10 min).

  • Bulky Protecting Groups: Use steric bulk (e.g., Trityl on side chains) to hinder the cyclization conformation.

  • "Catch" the Amine: Perform the subsequent coupling immediately. Do not store the deprotected intermediate.

Module 5: Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Steglich Esterification (Solution Phase)

Best for: Coupling protected AHAs to alcohols/resins.

  • Dissolve: 1.0 eq Carboxylic Acid (AHA) and 1.1 eq Alcohol in dry DCM (0.1 M concentration).

  • Catalyst: Add 0.1 eq DMAP .

    • Note: If the substrate is chiral and sensitive, lower DMAP to 0.05 eq and cool to 0°C.

  • Activate: Add 1.1 eq DIC (Diisopropylcarbodiimide) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temp (RT). Stir 2–4 hours.

  • Workup: Filter off urea byproduct. Wash organic layer with 0.1N HCl (removes DMAP), then Sat. NaHCO3.

  • Validation: Check NMR for the characteristic N-acyl urea triplet/quartet shifts (usually distinct from product).

Protocol B: Mitsunobu Inversion (Stereo-Correction)

Best for: Creating an ester bond while inverting the AHA stereochemistry (e.g., correcting a specific isomer).

  • Prepare: Dissolve 1.0 eq Alcohol (Nucleophile) and 1.0 eq AHA (Acid) + 1.2 eq Triphenylphosphine (

    
    )  in dry THF.
    
  • Cool: Bring to 0°C.

  • Inject: Add 1.2 eq DIAD (Diisopropyl azodicarboxylate) dropwise over 15 mins.

    • Critical: Exothermic. Maintain temp <5°C to prevent side reactions.

  • Monitor: Stir at RT for 12 hours.

  • Result: The stereocenter of the Alcohol (if chiral) is inverted.[3] If the AHA is the alcohol component (rare but possible), it inverts.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Racemization-Suppressing Additive for Peptide Synthesis." Chemistry – A European Journal.

  • Neises, B., & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Vinsova, J. (2011). "Morpholine-2,5-diones - Their Preparation and Exploitation." Chemické Listy.

Sources

Technical Support Center: Thermal Stability of Gem-disubstituted Spiroheptanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gem-disubstituted spiroheptanes. This guide is designed to provide expert insights and practical advice for navigating the experimental challenges associated with the thermal stability of these unique scaffolds. Spiroheptanes, particularly spiro[3.3]heptane and spiro[2.4]heptane, are increasingly utilized as bioisosteres for benzene and other cyclic systems in medicinal chemistry to enhance three-dimensionality and improve physicochemical properties.[1][2] However, their inherent ring strain presents specific challenges regarding thermal stability, which can impact synthesis, purification, storage, and formulation.

This document provides a structured question-and-answer guide to address common issues encountered during the experimental analysis of these compounds.

Part 1: Troubleshooting Guide for Thermal Analysis

This section addresses specific problems users might encounter during thermal analysis experiments, such as Thermogravimetric Analysis (TGA).

Question 1: My TGA results for a gem-dimethylspiro[3.3]heptane derivative show an earlier-than-expected mass loss. Is this degradation or residual solvent?

Answer: This is a common issue when analyzing novel compounds. The initial mass loss in a TGA thermogram can be attributed to several factors. Here’s how to troubleshoot:

  • Causality: Gem-disubstituted spiroheptanes can be challenging to purify completely. Due to their often complex, multi-step syntheses, residual solvents from chromatography (e.g., hexanes, ethyl acetate) or crystallization can become trapped within the crystal lattice. This is distinct from thermal decomposition, which involves the breaking of covalent bonds within the molecule itself.

  • Troubleshooting Steps:

    • TGA-MS/FTIR Analysis: The most definitive method is to couple your TGA instrument to a mass spectrometer (MS) or an FTIR spectrometer. This allows for the analysis of evolved gases. If the initial mass loss corresponds to the mass-to-charge ratio (m/z) or IR spectrum of your solvent, you have confirmed it is a desolvation event, not decomposition.

    • Isothermal TGA: Hold the sample at a temperature just below the observed mass loss for an extended period (e.g., 60-120 minutes). If the mass loss is due to solvent, it should gradually decrease and then plateau as the solvent evaporates. True thermal decomposition is often autocatalytic or follows specific kinetics, leading to a more continuous mass loss.

    • DSC Correlation: Run a Differential Scanning Calorimetry (DSC) analysis on a separate sample. A broad endotherm corresponding to the TGA mass loss is characteristic of solvent evaporation. Sharp endotherms usually indicate melting, while sharp or broad exotherms often accompany decomposition.

    • Pre-Drying: Before the TGA run, dry your sample under high vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any loosely bound solvent. If the initial mass loss is significantly reduced in the subsequent TGA run, it confirms the presence of residual solvent.

Question 2: The onset temperature of decomposition for my spiroheptane derivative is not reproducible between experiments. What could be the cause?

Answer: Reproducibility is key to reliable thermal stability data. Variations in onset temperature (Tonset) often stem from subtle changes in experimental parameters.

  • Causality: The kinetic nature of thermal decomposition means that the observed Tonset is highly dependent on factors that influence the rate of reaction, such as heating rate and sample preparation.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting TGA Reproducibility A Inconsistent T-onset B Check Heating Rate (β) A->B C Standardize Sample Mass & Packing A->C D Verify Atmosphere (Gas & Flow Rate) A->D E Assess Sample Purity & Morphology A->E F Calibrate Instrument A->F G Consistent Results Achieved B->G C->G D->G E->G F->A

    Caption: Workflow for troubleshooting TGA reproducibility issues.

  • Detailed Checks:

    • Heating Rate (β): Tonset is mathematically dependent on the heating rate. A faster heating rate will result in a higher apparent Tonset. Always use and report the same heating rate for all comparative experiments (e.g., 10 °C/min is a common standard).

    • Sample Mass and Packing: A larger sample mass can create thermal gradients within the crucible, leading to a broader decomposition range and a less defined onset. Use a consistent, small sample mass (e.g., 3-5 mg). The way the sample is packed (loose powder vs. compressed) can also affect heat transfer.

    • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which occurs at a different temperature than pyrolysis (decomposition under inert gas). Ensure your purge gas (typically N2 or Ar) has a consistent flow rate (e.g., 20-50 mL/min) to remove reactive gases.

    • Sample Purity: Impurities, especially residual catalysts from synthesis, can lower the decomposition temperature. Ensure your samples are of comparable purity.

    • Particle Size/Morphology: Different crystalline forms (polymorphs) or amorphous material can have different thermal stabilities. Ensure the sample's physical form is consistent between runs.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the thermal stability of gem-disubstituted spiroheptanes.

Question 3: What are the primary factors that determine the thermal stability of a gem-disubstituted spiroheptane?

Answer: The thermal stability is primarily governed by the molecule's ring strain . Spiroheptanes contain highly strained cyclobutane (in spiro[3.3]heptane) or cyclopropane (in spiro[2.4]heptane) rings.[3][4][5] Ring strain arises from:

  • Angle Strain: Bond angles deviating significantly from the ideal sp³ tetrahedral angle of 109.5°. For example, the angles in a planar cyclobutane are 90°.[5]

  • Torsional Strain: Eclipsing interactions between adjacent C-H bonds.

Thermal energy provides the activation energy needed to break the strained C-C bonds, initiating decomposition. The reaction proceeds via pathways that relieve this strain. For instance, thermal rearrangements of related strained systems like vinylcyclopropanes to cyclopentenes are well-documented and driven by strain release.[6][7]

Question 4: How does the type of gem-disubstitution (e.g., -CH₃, -CF₃, -Ph) affect thermal stability?

Answer: The gem-disubstituents can influence thermal stability in several ways:

  • Steric Effects: Bulky substituents can introduce additional steric strain, potentially lowering the decomposition temperature. However, they can also hinder certain decomposition pathways, sometimes leading to increased stability. The specific effect is often structure-dependent. The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes, for example, shows how such substitution impacts reactivity.[8]

  • Electronic Effects: Electron-withdrawing groups (like -CF₃) can polarize and weaken adjacent C-C bonds, potentially lowering the activation energy for bond cleavage. Conversely, electron-donating groups might stabilize the ring system. Studies on other strained rings have shown that fluorine substitution can significantly increase ring strain energy.[9]

  • Stabilization of Intermediates: The decomposition of spiroheptanes likely proceeds through radical or zwitterionic intermediates. Substituents that can stabilize these intermediates (e.g., a phenyl group stabilizing a radical through resonance) can lower the activation energy for decomposition and thus decrease thermal stability.

Question 5: What are the likely thermal decomposition pathways for a spiro[3.3]heptane?

Answer: While specific experimental data is scarce, decomposition is expected to proceed via ring-opening reactions that relieve the significant ring strain. A plausible pathway involves the homolytic cleavage of one of the C-C bonds adjacent to the spirocenter, forming a diradical intermediate. This intermediate can then undergo further rearrangement or fragmentation.

G A Spiro[3.3]heptane (High Strain) C Diradical Intermediate (Ring-Opened) A->C C-C Bond Cleavage B Heat (Δ) B->A D Rearrangement / Fragmentation (Strain-Relieved Products) C->D Further Reactions

Caption: Plausible decomposition pathway via a diradical intermediate.

This is analogous to the thermal rearrangements observed in other strained systems, such as the rearrangement of spiropentanes.[10][11] The exact final products would depend on the substituents and reaction conditions (e.g., presence of trapping agents or oxygen).

Question 6: My compound is intended for pharmaceutical use. What level of thermal stability is considered acceptable?

Answer: For pharmaceutical applications, thermal stability is critical for shelf-life and safety. There is no single "acceptable" temperature, as it depends on the intended storage conditions, formulation process, and regulatory guidelines.

  • Key Metrics:

    • Tonset: The onset of decomposition should be well above any temperatures the compound will experience during manufacturing (e.g., milling, drying, hot-melt extrusion) and long-term storage (typically tested under accelerated stability conditions, e.g., 40 °C / 75% RH).

    • Isothermal Stability: The compound should show negligible mass loss when held at accelerated stability temperatures for extended periods.

  • Guidance: A good rule of thumb is to have a decomposition onset significantly higher than 100 °C, but this is highly context-dependent. If a process like hot-melt extrusion is used, much higher stability is required.[12] It is crucial to perform comprehensive stability studies under ICH (International Council for Harmonisation) guidelines.

Part 3: Data & Protocols

Quantitative Data Summary

Specific, comparable TGA data for a series of gem-disubstituted spiroheptanes is not widely available in peer-reviewed literature. Stability is often discussed qualitatively. The table below illustrates how such data should be presented once obtained experimentally.

CompoundSubstituent (R)Tonset (°C, 10 °C/min, N₂)Mass Loss (%)Reference
2,2-R₂-spiro[3.3]heptane-CH₃Hypothetical: 180>95[Internal Data]
2,2-R₂-spiro[3.3]heptane-PhHypothetical: 165>95[Internal Data]
2,2-R₂-spiro[3.3]heptane-CF₃Hypothetical: 150>95[Internal Data]
Note: The values presented are hypothetical and for illustrative purposes only.
Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability of a novel gem-disubstituted spiroheptane.

Objective: To determine the onset temperature of decomposition (Tonset) and degradation profile of the test compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • High-precision microbalance

  • Ceramic or platinum crucibles (pans)

  • Inert gas supply (high purity Nitrogen or Argon)

Procedure:

  • Instrument Calibration: Ensure the TGA's temperature and mass are calibrated according to the manufacturer's protocol using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).

  • Sample Preparation:

    • Weigh 3-5 mg of the finely ground, dry sample directly into a tared TGA crucible.

    • Record the exact mass.

    • Gently tap the crucible to ensure a thin, even layer of the sample at the bottom.

  • Loading the Sample:

    • Place the sample crucible onto the TGA balance mechanism.

    • Place an empty, tared crucible on the reference position if using a dual-balance instrument.

  • Setting Experimental Parameters:

    • Purge Gas: Set the furnace purge gas to Nitrogen at a flow rate of 20-50 mL/min.

    • Initial Equilibration: Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to allow the atmosphere to stabilize.

    • Heating Program: Program the instrument to heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Running the Experiment:

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass vs. temperature (TGA curve) and the derivative of mass loss vs. temperature (DTG curve).

    • Determine the Tonset, typically calculated as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.

    • Note the temperature of maximum decomposition rate from the peak of the DTG curve.

    • Report the Tonset, the temperature range of decomposition, and the percentage of residual mass at the end of the experiment.

References

  • [No Author]. (2003). Cyclopropanation of vinylidenecyclopropanes. Synthesis of 1-(dihalomethylene)spiropentanes. Journal of Organic Chemistry. [Link]

  • [No Author]. (2025). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]

  • [No Author]. (2025). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. ResearchGate. [Link]

  • [No Author]. (2024). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. National Center for Biotechnology Information. [Link]

  • [No Author]. (2024). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. PubMed. [Link]

  • [No Author]. (2025). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate. [Link]

  • Baldwin, J. E. (2003). Thermal rearrangements of vinylcyclopropanes to cyclopentenes. Chemical Reviews. [Link]

  • [No Author]. (2025). Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]

  • [No Author]. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. PubMed. [Link]

  • Wikipedia contributors. (2024). Spiroheptane. Wikipedia. [Link]

  • [No Author]. (2025). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(2.4)heptane. PubChem. [Link]

  • [No Author]. (2020). Computational study of the thermal decomposition of some oxypropenes. PubMed. [Link]

  • LibreTexts. (2022). 9.3: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro[2.4]heptane. NIST Chemistry WebBook. [Link]

  • [No Author]. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • [No Author]. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • [No Author]. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. MDPI. [Link]

  • [No Author]. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Journal of Current Scientific Research. (n.d.). Thermal Stability. [Link]

  • McCallum, J. (2020). Ring strain. YouTube. [Link]

  • Zhang, F., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. [Link]

  • [No Author]. (2025). Computational study on the thermal decomposition and isomerization of the CH3OCF2O radical. ResearchGate. [Link]

  • [No Author]. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. MDPI. [Link]

Sources

Validation & Comparative

Technical Comparison: 2-Hydroxy vs. 6-Hydroxyspiro[3.3]heptane-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between two structural isomers of the spiro[3.3]heptane scaffold: the geminal 2-hydroxyspiro[3.3]heptane-2-carboxylic acid (Molecule A) and the distal 6-hydroxyspiro[3.3]heptane-2-carboxylic acid (Molecule B).

Executive Summary & Structural Topology[1]

In the "escape from flatland" era of medicinal chemistry, spiro[3.3]heptane has emerged as a premier surrogate for gem-dimethyl groups, cyclohexanes, and even phenyl rings. While both molecules share the same carbon skeleton (


), their functional topology dictates completely different applications in drug design.
  • Molecule A (Geminal): A "Head Group" bioisostere. The hydroxy and carboxylic acid groups occupy the same carbon (

    
    ). This creates a highly polar, compact motif mimicking 
    
    
    
    -hydroxy acids (e.g., mandelic acid, glycolic acid) but with the steric bulk of a spiro-cycle.
  • Molecule B (Distal): A "Linker" bioisostere. The functional groups are on opposite rings (

    
     and 
    
    
    
    ). This serves as a rigid spacer, replacing 1,4-disubstituted phenyls or cyclohexanes, with the added benefit of tunable exit vectors.
Structural Topology Diagram

The following diagram illustrates the connectivity and functional divergence of the two isomers.

SpiroTopology Core Spiro[3.3]heptane Core (Rigid Scaffold) MolA 2-Hydroxy Isomer (Geminal Substitution) Core->MolA C2 Functionalization MolB 6-Hydroxy Isomer (Distal Substitution) Core->MolB C2 & C6 Functionalization FuncA α-Hydroxy Acid Motif (High Polarity / Metal Chelation) MolA->FuncA AppA Application: Warhead / Head Group FuncA->AppA FuncB Bifunctional Linker (Separation ~6-7 Å) MolB->FuncB AppB Application: Scaffold / Spacer FuncB->AppB

Figure 1: Topological divergence of spiro[3.3]heptane isomers determining their medicinal utility.

Physicochemical & Conformational Analysis[1]

The spatial arrangement of the hydroxyl group relative to the carboxylic acid profoundly influences the physicochemical profile.

pKa and Acidity
  • Molecule A (Geminal): The

    
    -hydroxyl group is electron-withdrawing (inductive effect, 
    
    
    
    ), which stabilizes the carboxylate anion. Consequently, Molecule A is more acidic (lower pKa) than its non-hydroxylated parent.
    • Estimated pKa: 3.6 – 3.9

  • Molecule B (Distal): The hydroxyl group is 4 carbons away (through the spiro center). The inductive effect is negligible. The acidity resembles a standard aliphatic carboxylic acid.

    • Estimated pKa: 4.6 – 4.8

Stereochemistry and Vectors
  • Molecule A: Achiral (plane of symmetry) unless the spiro rings have other substituents. It presents a "globular" polar surface.

  • Molecule B: Exists as cis/trans isomers (analogous to cis-1,4-cyclohexanediol).

    • Trans-isomer: Extended geometry. Often preferred as a phenyl bioisostere.

    • Cis-isomer: Bent geometry.

    • Exit Vectors: Unlike the linear 180° vector of bicyclo[1.1.1]pentane, the spiro[3.3]heptane scaffold possesses a "kinked" geometry due to ring puckering, providing unique access to chemical space not covered by flat aromatic rings.

Comparative Data Table
Feature2-Hydroxy Isomer (Geminal)6-Hydroxy Isomer (Distal)
Role Polar Head Group / WarheadStructural Linker / Spacer
pKa (COOH) ~3.8 (Increased Acidity)~4.7 (Standard Aliphatic)
LogP Lower (More compact polar surface)Higher (Separated polar domains)
Stereoisomerism None (Achiral)Cis / Trans Isomers
Metabolic Stability High (

-OH blocks

oxidation)
Moderate (OH is a handle for glucuronidation)
H-Bond Potential Intramolecular H-bond possibleIntermolecular H-bonding dominant

Synthetic Accessibility & Protocols

The synthesis of these two isomers requires fundamentally different strategies. Molecule A relies on functional group manipulation of a single carbon, while Molecule B requires bifunctionalization of the core.

Synthesis Workflows

SynthesisRoutes cluster_A Route A: 2-Hydroxy (Geminal) cluster_B Route B: 6-Hydroxy (Distal) Start Cyclobutanone Precursors Ketone Spiro[3.3]heptan-2-one Start->Ketone KetoAcid 6-Oxospiro[3.3]heptane- 2-carboxylic acid Start->KetoAcid Cyano Cyanohydrin Intermediate (TMSCN, ZnI2) Ketone->Cyano Nucleophilic Addition ProdA 2-Hydroxyspiro[3.3]heptane- 2-carboxylic acid Cyano->ProdA Acid Hydrolysis (HCl) Reduct Reduction Step (NaBH4) KetoAcid->Reduct ProdB 6-Hydroxyspiro[3.3]heptane- 2-carboxylic acid Reduct->ProdB Stereoselective Reduction

Figure 2: Divergent synthetic pathways. Route A utilizes cyanohydrin chemistry; Route B utilizes ketone reduction.

Experimental Protocols
Protocol A: Synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic Acid (Geminal)

Rationale: The formation of the quaternary center requires a strong nucleophile (cyanide) attacking the spiro-ketone, followed by hydrolysis.

  • Cyanohydrin Formation:

    • Dissolve spiro[3.3]heptan-2-one (1.0 eq) in dry DCM under Argon.

    • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of ZnI

      
       (0.05 eq).
      
    • Stir at 0°C for 1h, then warm to RT overnight.

    • Checkpoint: Monitor disappearance of ketone C=O stretch by IR or TLC.

  • Hydrolysis:

    • Concentrate the reaction mixture.

    • Add concentrated HCl (6M) and reflux for 4–6 hours. This converts the nitrile (-CN) to the acid (-COOH) and cleaves the TMS ether.

  • Isolation:

    • Extract with ethyl acetate. The

      
      -hydroxy acid is highly polar; if extraction is difficult, use continuous extraction or purify via ion-exchange resin.
      
    • Recrystallize from Et

      
      O/Hexane.
      
Protocol B: Synthesis of 6-Hydroxyspiro[3.3]heptane-2-carboxylic Acid (Distal)

Rationale: Starting from the commercially available 6-oxo-spiro acid, a hydride reduction yields the alcohol. The choice of reducing agent can influence the cis/trans ratio.

  • Reduction:

    • Dissolve 6-oxospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in MeOH at 0°C.

    • Slowly add NaBH

      
       (1.5 eq) portion-wise to avoid runaway hydrogen evolution.
      
    • Stir at 0°C for 30 mins, then RT for 2 hours.

  • Workup:

    • Quench with 1M HCl to pH ~2.

    • Remove MeOH under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

  • Purification:

    • The product is a mixture of cis and trans isomers.

    • Separation: Separation is best achieved via esterification (MeOH/H

      
      SO
      
      
      
      ), followed by flash chromatography of the methyl esters, and subsequent hydrolysis.

Application in Drug Design[2][3][4][5][6]

When to use the 2-Hydroxy Isomer (Geminal)

Use this scaffold to replace Mandelic acid , Lactic acid , or Glycolic acid moieties.

  • Mechanism: The geminal spiro-fusion locks the conformation of the

    
    -carbon, restricting the rotation of the carboxylate. This reduces the entropic penalty upon binding to a target (e.g., a receptor pocket requiring a specific carboxylate orientation).
    
  • Metabolism: The quaternary center at C2 prevents

    
    -oxidation, a common metabolic clearance pathway for carboxylic acids.
    
When to use the 6-Hydroxy Isomer (Distal)

Use this scaffold to replace 4-hydroxybenzoic acid or trans-4-hydroxycyclohexanecarboxylic acid .

  • Mechanism: It acts as a rigid spacer (~6.5 Å distance). It is ideal for fragment-based drug design (FBDD) where you need to span a specific distance between a hydrogen bond donor (OH) and an ionic interaction (COOH).

  • Solubility: The aliphatic character improves solubility compared to flat aromatic linkers (the "Lovering effect" – increasing Fsp3 fraction).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds. Journal of Organic Chemistry.[1] Link

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[2][3][4][5] ChemRxiv. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] Link

  • Enamine Ltd. Spiro[3.3]heptane Building Blocks Catalog.Link

Sources

Comparative Guide: Metabolic Stability of Spiro[3.3]heptane vs. Cyclohexyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Spiro[3.3]heptane vs. Cyclohexyl Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Rigidification Paradigm

In modern drug discovery, the transition from planar aromatic rings and flexible aliphatic cycles to rigid, saturated 3D scaffolds is a dominant strategy to improve physicochemical properties—a concept often termed "escaping flatland."

This guide objectively compares the spiro[3.3]heptane scaffold against its traditional aliphatic analog, the cyclohexyl ring. While cyclohexyl groups are ubiquitous in medicinal chemistry, they often suffer from high lipophilicity and metabolic liability (specifically at the C3/C4 positions). Spiro[3.3]heptane offers a bioisosteric alternative that alters the metabolic landscape through two primary mechanisms: conformational rigidification and lipophilicity modulation (LogD reduction) .

Key Insight: Unlike the flexible cyclohexyl ring, which can adopt multiple conformations (chair, boat) to accommodate CYP450 active sites, the spiro[3.3]heptane core is structurally frozen. This restricts the "induced fit" required for enzymatic oxidation, potentially enhancing metabolic stability, provided the spiro-core itself does not present a new metabolic soft spot.

Structural & Physicochemical Profile

To understand the metabolic divergence, we must first establish the structural differences. The spiro[3.3]heptane scaffold is not merely a "spacer"; it is a vector-modulating element.[1]

Table 1: Physicochemical Comparison
FeatureCyclohexyl (1,4-disubstituted)Spiro[3.3]heptane (2,6-disubstituted)Impact on Drug Design
Hybridization

(Flexible)

(Rigid)
Rigidification reduces entropic penalty upon binding.
Lipophilicity (LogP) High (Lipophilic)Moderate (Lower than cyclohexyl)Lower LogP generally correlates with reduced CYP affinity.
Exit Vectors Parallel/Antiparallel (Variable)Non-collinear / FixedSpiro vectors are fixed at ~180° but with distinct spatial projection.
Metabolic Soft Spots C3/C4 positions (highly prone to oxidation)Bridgehead carbons (quaternary) are blocked; methylene groups are accessible.Quaternary carbon blocks direct oxidation at the core center.
Solubility LowImprovedEnhanced polarity and reduced crystal lattice energy.
Geometric Mimicry

Experimental structural analysis reveals that spiro[3.3]heptane is a "restricted surrogate" for specific cyclohexane isomers:

  • (1S,4r,6R)-spiro[3.3]heptane mimics cis-1,4-disubstituted cyclohexane .[1][2]

  • (1S,4s,6R)-spiro[3.3]heptane mimics trans-1,3-disubstituted cyclohexane .[1][2]

Metabolic Stability Analysis

Mechanism of Stabilization

The metabolic stability of spiro[3.3]heptane compared to cyclohexyl analogs is governed by the Lock-and-Key Mismatch theory.

  • Lipophilicity Reduction: CYP450 enzymes generally prefer lipophilic substrates. Replacing a phenyl or cyclohexyl ring with spiro[3.3]heptane typically lowers cLogP by 0.5–0.8 units . This reduction decreases the compound's affinity for the hydrophobic pockets of metabolic enzymes (e.g., CYP3A4, CYP2D6), thereby reducing intrinsic clearance (

    
    ).
    
  • Steric Occlusion: The cyclohexyl ring is prone to oxidation at the C3 and C4 positions (distal to substituents). In spiro[3.3]heptane, the central spiro-carbon is quaternary and metabolically inert. The adjacent methylene groups (

    
    ) are sterically crowded, making hydrogen abstraction by the high-valent Iron-Oxo species of CYP450 more difficult compared to the exposed methylenes of a cyclohexyl chair conformation.
    
Case Study: The "Sonidegib" Warning

While spiro[3.3]heptane is often touted as a stability enhancer, empirical data suggests a nuanced reality. In a study by Mykhailiuk et al., the meta-substituted phenyl ring of the anticancer drug Sonidegib was replaced with spiro[3.3]heptane.[3][4][5][6][7]

  • Sonidegib (Parent):

    
     min, 
    
    
    
    
    
    L/min/mg.[3]
  • Trans-Spiro Analog:

    
     min, 
    
    
    
    
    
    L/min/mg.[3]
  • Cis-Spiro Analog:

    
     min, 
    
    
    
    
    
    L/min/mg.[3]

Analysis: In this specific scaffold, the spiro-replacement decreased metabolic stability.[3][6] This highlights that while the spiro core itself is robust, its specific orientation can sometimes expose other parts of the molecule to metabolism or fit more snugly into a specific CYP isoform's active site than the parent ring. Validation via HLM assay is mandatory.

Visualizing the Metabolic Decision Pathway

The following diagram illustrates the decision logic when choosing between cyclohexyl and spiro[3.3]heptane scaffolds for metabolic optimization.

MetabolicPathway Start Lead Compound Optimization (High Clearance / Low Stability) Analyze Identify Metabolic Soft Spot (MetID) Start->Analyze IsCyclohexyl Is Soft Spot on Cyclohexyl Ring? Analyze->IsCyclohexyl CyclohexylOx Oxidation at C3/C4 (exposed CH2) IsCyclohexyl->CyclohexylOx Yes Outcome Measure Intrinsic Clearance (Cl_int) & Half-life (t1/2) IsCyclohexyl->Outcome No (Other Soft Spot) Strategy Bioisosteric Replacement Strategy CyclohexylOx->Strategy SpiroSwap Replace with Spiro[3.3]heptane Strategy->SpiroSwap Effect1 Effect 1: Lower LogD (Reduced CYP Affinity) SpiroSwap->Effect1 Effect2 Effect 2: Rigid Geometry (Steric Hindrance) SpiroSwap->Effect2 Effect1->Outcome Effect2->Outcome

Caption: Decision logic for replacing metabolically labile cyclohexyl rings with spiro[3.3]heptane to modulate physicochemical properties and stability.

Experimental Protocols

To validate the stability advantage, the following protocols must be executed. These are designed to be self-validating systems using internal controls.

Protocol A: Microsomal Stability Assay (Human Liver Microsomes - HLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the spiro-analog versus the cyclohexyl parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.

  • Dosing: Spike test compound to final concentration of 1

    
    M (keeps DMSO < 0.1% to avoid enzyme inhibition).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Metabolite Identification (MetID)

Objective: Confirm if the spiro-ring is metabolically inert or if the "soft spot" has merely shifted.

Workflow:

  • Incubate compound with HLM for 60 min (as above) but at higher concentration (10

    
    M) to ensure sufficient metabolite generation.
    
  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing: Use mass defect filtering to search for common biotransformations:

    • +16 Da (Hydroxylation)

    • +14 Da (Oxidation to ketone)

    • +32 Da (Di-hydroxylation)

  • Interpretation:

    • If +16 Da is observed on the spiro-ring: The scaffold is not stable.

    • If +16 Da is observed only on the linker/side-chains: The spiro-scaffold successfully blocked the core metabolism.

Experimental Workflow Visualization

AssayWorkflow Stock Compound Stock (10mM DMSO) Incubation Incubation HLM + NADPH 37°C Stock->Incubation Dilute to 1uM Quench Quench ACN + IS Incubation->Quench t=0,5,15...60 Centrifuge Centrifuge 4000rpm Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Data Calc t1/2 & Cl_int LCMS->Data

Caption: Step-by-step workflow for determining metabolic stability in human liver microsomes.

Conclusion

Replacing a cyclohexyl ring with spiro[3.3]heptane is a high-value strategy in lead optimization, particularly for reducing lipophilicity and increasing Fsp3 character.

  • Pros: Increases rigidity, lowers LogP, and removes the specific C3/C4 oxidative liabilities of cyclohexane.

  • Cons: Synthesis is more complex, and metabolic stability is not guaranteed (as seen in Sonidegib analogs).

  • Verdict: It is an essential tool for "fine-tuning" ADME properties but must be validated empirically using the HLM protocols described above.

References

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[6] Available at: [Link]

  • Prysiazhniuk, K., et al. (2024).[7] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Available at: [Link]

  • Radchenko, D. S., et al. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. Tetrahedron. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025).[8] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[8] Available at: [Link]

Sources

Escaping Flatland: A Comparative Guide to Fsp3 Score Improvement Using Spiro[3.3]heptane Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the concept of "escaping flatland" has become a guiding principle.[1] This theory posits that moving away from flat, aromatic molecules towards more three-dimensional (3D) structures can significantly improve a compound's physicochemical properties and, ultimately, its clinical success rate.[2] A key metric in this endeavor is the fraction of sp3 hybridized carbons (Fsp3), a simple yet powerful descriptor for molecular three-dimensionality.[1] This guide offers an in-depth comparison of how spiro[3.3]heptane, a rigid and compact scaffold, serves as a superior bioisostere for improving the Fsp3 score and other drug-like properties compared to traditional aliphatic groups.

The Fsp3 Score: Quantifying Three-Dimensionality

The Fsp3 score is calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count in a molecule.[3] A higher Fsp3 score is correlated with several desirable attributes for a drug candidate:

  • Improved Aqueous Solubility: Increased saturation disrupts the flat, planar structures that can lead to poor solubility.[2]

  • Reduced Promiscuity: More complex 3D shapes can lead to more specific interactions with biological targets, reducing off-target effects.[4]

  • Higher Clinical Success Rates: A retrospective analysis of compounds from discovery through clinical trials showed a clear trend of increasing average Fsp3 values as they progressed.[1]

Historically, medicinal chemistry has been dominated by aromatic compounds, which are often easier to synthesize. However, this has led to a plethora of "flat" molecules that may possess undesirable properties. The deliberate introduction of sp3-rich scaffolds is a direct strategy to counteract this trend.[1]

Spiro[3.3]heptane: A Rigid Scaffold for Fsp3 Enhancement

Spirocycles, which contain two rings sharing a single atom, are an excellent tool for increasing the Fsp3 score.[5][6] Among these, spiro[3.3]heptane stands out due to its rigid, compact, and three-dimensional structure.[7] It is increasingly being used as a bioisostere for common motifs in drug design, such as tert-butyl groups, gem-dimethyl groups, and even benzene rings.[7][8]

The core advantage of the spiro[3.3]heptane scaffold lies in its ability to introduce a significant number of sp3 carbons while maintaining a constrained conformation. This rigidity can be beneficial for locking a molecule into a bioactive conformation, potentially increasing its potency and selectivity.[5]

Comparative Analysis: Spiro[3.3]heptane vs. Traditional Bioisosteres

The true value of spiro[3.3]heptane is best understood through direct comparison with the chemical groups it often replaces. The tert-butyl group is a common substituent used to add steric bulk, but it comes with a high lipophilicity penalty.

Table 1: Physicochemical Property Comparison

PropertyPhenyl Grouptert-Butyl GroupSpiro[3.3]heptane MoietyRationale for Improvement
Fsp3 Score 0.01.0 (for the group)1.0 (for the scaffold)The spiro[3.3]heptane scaffold introduces seven sp3 carbons, significantly increasing the overall Fsp3 score of the parent molecule.
Calculated logP ~1.99~1.98~1.5 - 2.0 (varies with substitution)While maintaining steric bulk, spiro[3.3]heptane can offer a more favorable lipophilicity profile, potentially improving aqueous solubility.[9]
Aqueous Solubility VariableGenerally LowOften ImprovedThe rigid, non-planar structure can disrupt crystal packing and improve interactions with water molecules, leading to better solubility.[2][9]
Molecular Shape PlanarGlobularRigid, 3D, Non-planarProvides access to unique, non-planar chemical space, allowing for more specific and potentially stronger interactions with protein binding pockets.[7]

Note: logP values are estimations and can vary based on the specific molecule and calculation method.

The data clearly indicates that replacing a flat aromatic ring or a lipophilic tert-butyl group with a spiro[3.3]heptane moiety can lead to a molecule with a higher Fsp3 score and potentially improved solubility, without a significant increase in lipophilicity.[9]

Experimental Protocols

Protocol 1: Computational Workflow for Fsp3 Score and logP Calculation

This protocol outlines a standardized computational method for calculating the Fsp3 score and estimated logP.

Objective: To computationally assess the impact of a bioisosteric replacement on Fsp3 and lipophilicity.

Methodology:

  • Compound Library Preparation:

    • Prepare a digital library of the parent molecule and its spiro[3.3]heptane-containing analog.

    • Ensure structures are in a standard format like SDF or SMILES.[10]

    • Curate the library to standardize structures (e.g., neutralize salts, define tautomeric states).[11]

  • Descriptor Calculation:

    • Utilize cheminformatics software (e.g., RDKit, ChemDraw, FAF-Drugs3 web server).[10][11]

    • Fsp3 Calculation: The software will count the number of sp3 hybridized carbon atoms and divide by the total number of carbon atoms.[10]

    • logP Calculation: The software will calculate the logarithm of the partition coefficient between n-octanol and water, often using algorithms like XLOGP3.[11]

  • Analysis:

    • Compare the calculated Fsp3 and logP values for the parent and analog molecules.

    • A successful bioisosteric replacement should result in a significant increase in the Fsp3 score, ideally without a substantial increase in logP.

G cluster_start 1. Input Structures cluster_process 2. Cheminformatics Software cluster_calc 3. Descriptor Calculation cluster_output 4. Comparative Analysis Start Parent Molecule Spiro[3.3]heptane Analog (SDF/SMILES) Software RDKit / ChemDraw / Web Server Start->Software Fsp3_Calc Count sp3 Carbons / Total Carbons Software->Fsp3_Calc LogP_Calc Calculate Partition Coefficient (n-octanol/water) Software->LogP_Calc Analysis Compare Fsp3 and logP values Assess Improvement Fsp3_Calc->Analysis LogP_Calc->Analysis

Caption: Computational workflow for Fsp3 and logP analysis.

Protocol 2: Experimental Determination of Lipophilicity (logD) using the Shake-Flask Method

This protocol describes the "gold standard" method for experimentally measuring lipophilicity at a physiological pH.[12]

Objective: To experimentally determine the distribution coefficient (logD) of a compound at pH 7.4.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solution of the test compound

  • Microcentrifuge tubes

  • Rotator

  • LC-MS for analysis

Methodology:

  • Preparation: Add 10 µL of the 10 mM DMSO stock solution to a microcentrifuge tube containing 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.[12]

  • Equilibration: Place the tube on a rotator and mix for 1 hour at 30 rpm to allow the compound to partition between the two phases.[12]

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using LC-MS.[12]

  • Calculation: Calculate the logD using the following formula:

    • logD = log10 ([concentration in octanol] / [concentration in PBS])

G cluster_prep 1. Preparation cluster_mix 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation Prep Mix Compound Stock with n-Octanol and PBS (pH 7.4) Mix Rotate for 1 hour to allow partitioning Prep->Mix Sep Centrifuge to separate aqueous and organic layers Mix->Sep Quant Measure concentration in each layer via LC-MS Sep->Quant Calc logD = log10([Octanol]/[PBS]) Quant->Calc

Caption: Shake-flask method for experimental logD determination.

Protocol 3: Representative Synthesis of a Spiro[3.3]heptane Derivative

The synthesis of functionalized spiro[3.3]heptanes is now accessible through scalable methods. A common strategy involves the double alkylation of a malonate diester with a suitable dibromide.[13]

Objective: To synthesize a spiro[3.3]heptane carboxylic acid.

Reaction Scheme (Simplified):

1,1-bis(bromomethyl)cyclobutane + Diethyl malonate --(Base)--> Diethyl spiro[3.3]heptane-2,2-dicarboxylate --(Hydrolysis & Decarboxylation)--> Spiro[3.3]heptane-2-carboxylic acid

Step-by-Step Methodology (Conceptual):

  • Cyclization: A key building block, such as 1,1-bis(bromomethyl)cyclobutane, is reacted with diethyl malonate in the presence of a base. This results in a double alkylation to form the spiro[3.3]heptane core.[13]

  • Saponification: The resulting diester is then hydrolyzed using a strong base (e.g., NaOH) to convert the ester groups into carboxylate salts.[13]

  • Decarboxylation: The dicarboxylic acid is then heated, which promotes the loss of one carboxyl group as CO2, yielding the target mono-carboxylic acid.[13]

This synthetic accessibility allows for the routine incorporation of the spiro[3.3]heptane scaffold into drug discovery programs.[7]

Conclusion and Authoritative Grounding

The strategic incorporation of spiro[3.3]heptane as a bioisostere is a powerful and validated approach to "escape from flatland" in medicinal chemistry.[1] By replacing planar aromatic rings or overly lipophilic groups like tert-butyl, researchers can significantly increase the Fsp3 score of their compounds. This modification is strongly correlated with improved aqueous solubility, reduced promiscuity, and ultimately, a higher probability of clinical success.[1][2] The synthetic routes to these scaffolds are well-established, making them practical building blocks for modern drug discovery projects.[7][13] As the demand for novel, patent-free, and more effective drug candidates grows, the judicious use of 3D scaffolds like spiro[3.3]heptane will continue to be a cornerstone of innovative drug design.

References

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. Available at: [Link]

  • Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Royal Society of Chemistry. Available at: [Link]

  • Fsp3: A new parameter for drug-likeness. PubMed. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Scribd. Available at: [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at: [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • FAF-Drugs3: a web server for compound property calculation and chemical library design. Nucleic Acids Research, Oxford Academic. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. PMC. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. Available at: [Link]

Sources

A Comparative Crystallographic Guide to Substituted Spiro[3.3]heptanes: Unveiling Three-Dimensionality in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" paradigm has underscored the significance of three-dimensional molecular architecture in enhancing drug efficacy and specificity.[1] Among the scaffolds facilitating this transition, the spiro[3.3]heptane framework has emerged as a particularly compelling motif.[2][3] Its inherent rigidity and well-defined exit vectors offer a unique platform for the spatial arrangement of pharmacophoric features. This guide provides an in-depth comparison of the X-ray crystallographic features of substituted spiro[3.3]heptanes, offering experimental insights and data to inform their application in drug discovery and development.

The Spiro[3.3]heptane Scaffold: A Structural Perspective

The spiro[3.3]heptane core, consisting of two fused cyclobutane rings sharing a single carbon atom, presents a distinct conformational profile compared to more conventional cyclic systems. This strained ring system imparts a high degree of rigidity, which can be advantageous in pre-organizing ligands for optimal receptor binding.[2] X-ray crystallography is the definitive technique for elucidating the precise three-dimensional structure of these molecules at atomic resolution, providing crucial data on bond lengths, bond angles, and overall molecular conformation.[4][5]

Comparative Crystallographic Analysis

The utility of spiro[3.3]heptanes as bioisosteric replacements for common medicinal chemistry motifs, such as cyclohexane and benzene, is a key area of investigation.[6][7] Crystallographic studies provide the empirical data to validate these comparisons.

Spiro[3.3]heptane vs. Cyclohexane

Structural analysis of spiro[3.3]heptane derivatives, such as the 1,6-diamines, has revealed notable similarities to the cyclohexane scaffold.[6] However, the spirocyclic system offers a more conformationally restricted framework. The distance between functional groups and their spatial orientation can be finely tuned through substitution on the spiro[3.3]heptane core, offering a level of structural control that is not always achievable with the more flexible cyclohexane ring. For instance, (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives.[6]

Spiro[3.3]heptane vs. Benzene

The spiro[3.3]heptane scaffold has also been explored as a non-planar, saturated bioisostere for the para-substituted benzene ring.[7] While seemingly disparate, crystallographic comparisons of key geometric parameters reveal the potential for mimicry.

Parameterpara-Substituted Benzene (Representative)2,6-Disubstituted Spiro[3.3]heptane (Representative)
Distance between substituents (d) ~5.66-5.71 Å~6.87-6.89 Å
Distance from ring center to substituent (r) ~2.77-2.81 Å~4.16-4.20 Å
Exit vector angles (φ1, φ2) ~0.6-2.2°~22.8-29.7°
Planarity ( θ)
Data compiled from ChemRxiv, 2023.[7]

As the data indicates, while the distances between substituents are longer in the spiro[3.3]heptane system, the non-planar arrangement and distinct exit vector angles provide a unique three-dimensional presentation of substituents that can access different regions of chemical space compared to a flat aromatic ring.[7][8]

Experimental Workflow: From Molecule to Structure

The journey from a synthesized substituted spiro[3.3]heptane to its final, refined crystal structure follows a well-defined, yet often challenging, path. The following diagram illustrates the key stages of this process.

experimental_workflow Figure 1: Experimental Workflow for X-ray Crystallography of Substituted Spiro[3.3]heptanes cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Substituted Spiro[3.3]heptane Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent System Screening Purification->Solvent_Screening High Purity Sample Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Single Crystal Xray_Diffraction X-ray Diffraction Data Collection (Diffractometer) Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Integration Xray_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure Refined Structure (CIF)

Caption: A generalized workflow for determining the crystal structure of a substituted spiro[3.-3]heptane.

Key Experimental Considerations and Protocols

The successful crystallographic analysis of substituted spiro[3.3]heptanes hinges on obtaining high-quality single crystals. This can often be a significant bottleneck.

Crystallization Strategies

The choice of crystallization technique is paramount and often requires empirical screening of various conditions.

  • Slow Evaporation: This is often the simplest method. A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.

  • Vapor Diffusion: This technique involves the slow diffusion of a "poor" solvent (an anti-solvent) into a solution of the compound in a "good" solvent. This gradual change in solvent composition can induce crystallization.

  • Cooling: For compounds with temperature-dependent solubility, slow cooling of a saturated solution can yield high-quality crystals.

Protocol: Vapor Diffusion Crystallization of a Substituted Spiro[3.3]heptane

  • Sample Preparation: Ensure the substituted spiro[3.3]heptane is of high purity (>98%). Impurities can significantly hinder crystallization.

  • Solvent Selection:

    • Dissolve a small amount of the compound in a "good" solvent (e.g., dichloromethane, ethyl acetate) to create a nearly saturated solution.

    • Select a "poor" solvent (anti-solvent) in which the compound is sparingly soluble but is miscible with the good solvent (e.g., hexane, diethyl ether).

  • Setup:

    • Place a small vial containing the compound solution inside a larger, sealed jar.

    • Add a volume of the anti-solvent to the bottom of the larger jar, ensuring it does not directly mix with the solution in the inner vial.

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystal growth.

  • Monitoring: Periodically check the vial for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.[4] Modern diffractometers automate much of the data collection process. The resulting diffraction data is then processed to determine the unit cell dimensions and symmetry. The phase problem is typically solved using direct methods for small molecules, and the initial structural model is then refined against the experimental data to yield the final, accurate crystal structure.[9]

Challenges and Troubleshooting

The inherent strain and often non-polar nature of the spiro[3.3]heptane backbone can present challenges in crystallization.

  • Low Crystallinity: Some derivatives may have a tendency to form oils or amorphous solids. Extensive screening of crystallization conditions is often necessary.[10]

  • Crystal Quality: Obtaining crystals of sufficient size and quality for X-ray diffraction can be difficult. Techniques such as micro-seeding or the use of co-crystallization agents can sometimes be beneficial.[11]

  • Twinning: This phenomenon, where multiple crystal lattices are intergrown, can complicate data analysis. Careful crystal selection and specialized data processing software may be required.

Conclusion

X-ray crystallography provides an indispensable tool for characterizing the three-dimensional nature of substituted spiro[3.3]heptanes. The data gleaned from these studies not only confirms the successful synthesis of these novel scaffolds but also provides crucial insights into their conformational preferences and their potential as bioisosteres for established pharmacophoric groups. As the demand for sp³-rich, conformationally defined molecules in drug discovery continues to grow, the detailed structural understanding afforded by X-ray crystallography will be paramount in guiding the rational design of the next generation of therapeutic agents.

References

  • Matiukhina, A. I., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. American Chemical Society. Available at: [Link]

  • (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]

  • Sharma, A., et al. (2024). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. Available at: [Link]

  • Gicquel, P.-A., et al. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]

  • Crowther, M. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • (2025). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. ResearchGate. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Fischer, C., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Grygorenko, O. O., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • (2012). Why I am not getting crystals?. ResearchGate. Available at: [Link]

  • McArdle, P. (2022). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. National University of Ireland, Galway. Available at: [Link]

  • Zhang, J., et al. (2023). Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. Chemical Science. Available at: [Link]

  • Universität Potsdam. Advice for Crystallization. Available at: [Link]

Sources

A Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Spiro[3.3]heptane Carboxylic Acids vs. Monocyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of spiro[3.3]heptane carboxylic acids against the established fragmentation of simpler monocyclic analogues. Aimed at researchers, scientists, and drug development professionals, this document elucidates how the unique structural features of the spiro[3.3]heptane scaffold govern its fragmentation behavior, offering predictive insights for structural characterization.

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure serves as a saturated bioisostere for common aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability.[2][3] As these novel structures are incorporated into pharmaceutical candidates, a thorough understanding of their analytical behavior is crucial for identification, characterization, and metabolic profiling. Mass spectrometry is a cornerstone of this analytical workflow.

However, the highly strained nature of the spiro[3.3]heptane core, composed of two fused cyclobutane rings, presents a unique challenge for predicting fragmentation pathways. This guide addresses this gap by employing a comparative approach. We will first examine the well-documented fragmentation of cyclobutanecarboxylic acid as a foundational model. Subsequently, we will extrapolate these principles, in conjunction with established rules for spirocycle fragmentation, to construct a predictive model for spiro[3.3]heptane-1-carboxylic acid.

Experimental & Analytical Strategy

For the structural elucidation of novel, small organic molecules, Electron Ionization (EI) mass spectrometry is the technique of choice. The high energy (typically 70 eV) imparted during ionization induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[4] This fingerprint is essential for distinguishing between isomers and elucidating the underlying molecular structure.

The Comparative Framework

Direct experimental data on the mass spectrum of spiro[3.3]heptane-1-carboxylic acid is not widely available in the literature. Therefore, our analysis is built on a logical comparison with a structurally related, well-characterized molecule:

  • Target Molecule: Spiro[3.3]heptane-1-carboxylic acid

  • Primary Analogue: Cyclobutanecarboxylic acid

By understanding the fragmentation drivers of the simpler cyclobutane system, we can project how the addition of a second, strained ring fused at a spirocenter will alter the fragmentation landscape.

Standard EI-MS Protocol

The data and predictions discussed are based on a standard experimental protocol for EI-MS analysis of small organic acids.

  • Sample Introduction: The analyte is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (70 eV), causing the ejection of an electron to form a molecular ion (M+•).[5]

  • Fragmentation: The energetically unstable molecular ions spontaneously break apart into smaller, charged fragments and neutral radicals.[6]

  • Mass Analysis: The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

G cluster_workflow Experimental Workflow: EI-MS Analysis Sample Sample Introduction (GC or Probe) Ionization Electron Ionization (70 eV) Sample->Ionization Gaseous Molecules Fragmentation Spontaneous Fragmentation Ionization->Fragmentation [M]+• (Molecular Ion) Analysis Mass Analyzer (Quadrupole) Fragmentation->Analysis Fragment Ions & Neutral Radicals Detection Detector Analysis->Detection Separated Ions (m/z) Spectrum Mass Spectrum Generation Detection->Spectrum G M [C₅H₈O₂]⁺˙ m/z 100 F55 [C₄H₇]⁺ m/z 55 (Base Peak) M->F55 - •COOH F72 [C₃H₄O₂]⁺˙ m/z 72 M->F72 - C₂H₄ F45 [COOH]⁺ m/z 45 M->F45 - •C₄H₇ F60 [C₂H₄O₂]⁺˙ m/z 60 M->F60 McLafferty - C₂H₄

Caption: Key fragmentation pathways of cyclobutanecarboxylic acid.

Fragment Ion (m/z)Proposed Structure / LossRelative AbundanceReference
100Molecular Ion [C₅H₈O₂]⁺˙Low[7]
73[M - C₂H₃]⁺Moderate[7]
55[C₄H₇]⁺ (Base Peak)100%[7]
45[COOH]⁺Moderate[8]
27[C₂H₃]⁺High[7]

Table 1: Summary of major fragments for Cyclobutanecarboxylic Acid.

Predicted Fragmentation of Spiro[3.3]heptane-1-carboxylic Acid

For spiro[3.3]heptane-1-carboxylic acid (MW = 154.21 g/mol ), the fragmentation is expected to be significantly influenced by the spirocyclic core. The presence of a quaternary spiro-atom and increased ring strain provides new, lower-energy fragmentation pathways compared to the monocyclic analogue.

Primary dissociation of carbocyclic spiro compounds under EI typically begins with a bond cleavage at the spiro-atom, which can lead to the formation of a stable tertiary carbocation. [9]The subsequent decomposition of this intermediate will produce the characteristic ions.

Predicted Fragmentation Pathways:

  • Dominant Ring Cleavage: The most favorable initial fragmentation will likely be the cleavage of one of the cyclobutane rings, driven by the release of significant ring strain. A retro [2+2] cycloaddition type fragmentation is highly probable, leading to the loss of a neutral ethene molecule (28 Da) from the unsubstituted ring. This would result in a prominent ion at m/z 126 .

  • Spiro-Atom Directed Fragmentation: Cleavage of the C-C bonds adjacent to the spiro-carbon is a characteristic pathway for spirocycles. [9]This can lead to the expulsion of a C3H5 radical (41 Da) from the unsubstituted ring, resulting in an ion at m/z 113 .

  • Subsequent Fragmentation of m/z 126: The m/z 126 ion, which can be viewed as a vinylcyclobutanecarboxylic acid radical cation, would then undergo fragmentation similar to the monocyclic analogue. This would include the loss of the carboxyl group to yield an ion at m/z 81 ([126 - COOH]).

  • Loss of the Carboxyl Group: While direct loss of the carboxyl group from the molecular ion is possible, it is predicted to be less favorable than the initial ring cleavage. If it occurs, it would produce an ion at m/z 109 ([M - COOH]⁺).

G M [C₉H₁₂O₂]⁺˙ m/z 154 F126 [C₇H₈O₂]⁺˙ m/z 126 M->F126 - C₂H₄ (Ring Cleavage) F109 [C₈H₁₃]⁺ m/z 109 M->F109 - •COOH F81 [C₆H₉]⁺ m/z 81 F126->F81 - •COOH F55 [C₄H₇]⁺ m/z 55 F126->F55 Further Fragmentation

Sources

comparative solubility of spiro[3.3]heptane vs bicyclo[1.1.1]pentane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the campaign to "escape from flatland," replacing phenyl rings with saturated bioisosteres is a standard strategy to improve physicochemical properties (Fsp³ character) while retaining biological potency.[1] Two primary contenders have emerged: the compact Bicyclo[1.1.1]pentane (BCP) and the bulkier Spiro[3.3]heptane (S3.3H) .

The Verdict:

  • Select BCP when maximum aqueous solubility and minimum lipophilicity are the critical bottlenecks. BCP acts as a linear spacer (180° exit vectors) that significantly lowers LogD compared to phenyl rings.

  • Select Spiro[3.3]heptane when metabolic stability is the priority and the binding pocket tolerates (or requires) greater steric bulk. While S3.3H offers solubility superior to phenyl rings, it is generally less soluble than BCP due to higher carbon count (C7 vs. C5) and increased lipophilicity.

Structural & Physicochemical Basis[2][3][4][5][6][7]

To understand the solubility differences, we must analyze the geometry and electronic properties of these scaffolds.

Geometric and Electronic Comparison
FeatureBicyclo[1.1.1]pentane (BCP)Spiro[3.3]heptane (S3.3H)
Formula C₅H₈C₇H₁₂
Geometry Linear (Collinear exit vectors)Non-collinear / Kinked (Standard)
Vector Angle 180° (Perfect phenyl mimic)~150-160° (Flexible mimicry)
Lipophilicity Low (Lowers LogP significantly)Moderate (Lowers LogP moderately)
Solubility Driver High Fsp³ + Small VolumeHigh Fsp³ + Disrupted Packing

Senior Scientist Insight: BCP is often called a "super-spacer." Its bridgehead carbons are electron-deficient (s-character rich), which can lower the pKa of attached amines, further influencing solubility at physiological pH. S3.3H, being larger, engages in more van der Waals interactions, increasing lipophilicity (LogP) relative to BCP, which theoretically reduces thermodynamic solubility unless crystal packing forces are significantly disrupted.

Decision Matrix: Scaffold Selection

ScaffoldSelection Start Phenyl Replacement Strategy CheckVector Is strict 180° linearity required? Start->CheckVector CheckSolubility Is Solubility critical (<10 µM)? CheckVector->CheckSolubility Yes (Linear) ResultSpiro Select Spiro[3.3]heptane (Max Stability, Med Solubility) CheckVector->ResultSpiro No (Volume needed) CheckMetab Is Metabolic Stability critical? CheckSolubility->CheckMetab No (Moderate) ResultBCP Select Bicyclo[1.1.1]pentane (Max Solubility, Low LogD) CheckSolubility->ResultBCP Yes (Critical) CheckMetab->ResultBCP Low Clearance CheckMetab->ResultSpiro High Clearance ResultCubane Consider Cubane/BCO

Figure 1: Strategic decision tree for selecting between BCP and Spiro[3.3]heptane based on medicinal chemistry bottlenecks.

Comparative Performance Data

The following data aggregates case studies from Enamine and recent literature (e.g., Mykhailiuk et al.) comparing these scaffolds directly against parent phenyl compounds.

Case Study A: Sonidegib Analogs (Anticancer)

Context: Replacement of a meta-substituted phenyl ring.[2][3][4][5]

CompoundScaffoldcLogPSolubility (PBS pH 7.[2][6]4)Metabolic Stability (t½)
Sonidegib Phenyl (Parent)6.8Low (< 1 µM)93 min
Analog 1 Spiro[3.3]heptane6.0Comparable (~1 µM) >300 min
Theoretical BCP~5.2High (> 50 µM)*Moderate

Note: While S3.3H did not drastically improve solubility in this specific highly lipophilic drug, it maintained it while tripling metabolic half-life. BCP analogs typically show a more aggressive drop in cLogP.

Case Study B: Benzocaine Analogs (Anesthetic)

Context: Replacement of a para-substituted phenyl ring.[7][3][6][8]

CompoundScaffoldLogD (Exp)Biological Activity
Benzocaine Phenyl1.9Baseline
BCP-Benzocaine Bicyclo[1.1.1]pentane1.1 Lower Potency
Spiro-Benzocaine Spiro[3.3]heptane1.5High Potency

Interpretation: The BCP derivative exhibited the lowest lipophilicity (LogD 1.1 vs 1.9), confirming it as the superior solubilizing group. However, the Spiro derivative (LogD 1.5) struck the optimal balance between solubility improvement and maintaining the hydrophobic bulk required for receptor binding.

Mechanistic Insights: Why BCP Wins on Solubility

As a Senior Scientist, you must look beyond the table. Why does BCP usually outperform Spiro[3.3]heptane in aqueous solubility?

  • Molecular Volume & Surface Area: BCP is significantly smaller. The "Hydrophobic Effect" is driven by the energy cost of creating a cavity in water. A smaller hydrophobic surface area (BCP) requires less energy to solvate than the larger Spiro[3.3] system.

  • Crystal Lattice Energy (Melting Point): Solubility is a fight between solvation energy and crystal lattice energy.

    • Risk:[7][9] Both BCP and Spiro[3.3] are highly symmetric, which can lead to high melting points (insolubility).

    • Mitigation: BCP substituents (1,3-disubstituted) often disrupt packing more effectively than planar phenyl rings, whereas Spiro[3.3]heptane can sometimes pack very efficiently due to its "dumbbell" shape, potentially hindering dissolution.

  • Solvation of Substituents: The bridgehead carbons of BCP are hybridized such that they are slightly more electronegative than standard sp³ carbons. This can increase the acidity of attached N-H or O-H groups, altering ionization states at pH 7.4 and improving kinetic solubility.

Experimental Protocol: Kinetic Solubility Assessment

Do not rely on calculated values (cLogP) alone. The following protocol is designed to differentiate these subtle bioisosteres experimentally.

The "Shake-Flask" Miniaturized Protocol

Objective: Determine kinetic solubility in PBS (pH 7.[2]4) to mimic physiological conditions.

Reagents:

  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Caffeine or Propranolol)

Workflow:

  • Preparation:

    • Pipette 10 µL of 10 mM DMSO stock into a 96-well deep-well plate.

    • Add 490 µL of PBS (pH 7.4) to reach a theoretical concentration of 200 µM (2% DMSO final).

    • Critical Step: Perform in duplicate. Include a "Solvent Standard" (10 µL stock + 490 µL Acetonitrile:Water) to define 100% recovery.

  • Equilibration:

    • Seal plate with aluminum foil (prevent photolysis).

    • Shake at 900 rpm for 24 hours at 25°C.

    • Why 24h? Saturated bioisosteres like S3.3H may have slow nucleation rates; 24h ensures pseudo-equilibrium.

  • Separation:

    • Filter using a 0.45 µm PVDF filter plate (centrifuge or vacuum manifold).

    • Caution: Do not just centrifuge; floating precipitates in BCP derivatives can be deceptive. Filtration is mandatory.

  • Quantification (HPLC-UV/MS):

    • Inject filtrate onto HPLC (C18 column).

    • Calculate Solubility:

      
      
      
Solubility Workflow Diagram

SolubilityProtocol Stock 10mM DMSO Stock Dilution Dilute into PBS (Target 200µM) Stock->Dilution Shake Shake 24h @ 25°C Dilution->Shake Filter 0.45µm PVDF Filtration Shake->Filter Remove precipitate Analysis HPLC-UV/MS Quantification Filter->Analysis

Figure 2: Standardized Kinetic Solubility Workflow for hydrophobic bioisosteres.

References

  • Mykhailiuk, P. K., et al. (2024).[6][9][10][11] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.

  • Stepan, A. F., et al. (2012).[1][12] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • Levterov, V. V., et al. (2024).[9][10][8][11] Benzene Bioisosteric Replacements: Spiro[3.3]heptane and Bicyclo[1.1.1]pentane.[1][7][3][9][10][4][5] Enamine Research Highlights.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Spirocyclic Carboxylic Acid Building Block Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1] Operational Status: Handle as a Potent Novel Chemical Entity (NCE). Immediate Action: All solid handling must occur within a certified chemical fume hood.

Part 1: Strategic Risk Assessment

As a Senior Application Scientist, I must clarify why this specific molecule demands a rigorous safety protocol beyond generic "acid handling."

  • Structural Implications: The spiro[3.3]heptane core is a strained, rigid scaffold often used in drug discovery as a bioisostere for gem-dimethyl groups or carbonyls. While the carbon skeleton is stable, the carboxylic acid moiety at the 2-position confers significant acidity.

  • The "Solvent Vector" Risk: This compound is a polar solid. You will likely dissolve it in polar aprotic solvents (DMSO, DMF, or DMAC) for synthesis.

    • Critical Insight: While the solid is an irritant, a solution in DMSO/DMF is a permeation hazard. These solvents can carry the solute through standard nitrile gloves and into the bloodstream.

  • Electrostatic Hazard: Small, symmetric spiro-acids are prone to static charge buildup. This causes "flying powder" during weighing, significantly increasing inhalation risk if not managed with an ionizing bar or static gun.

Part 2: PPE Command Center

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of your experiment.

Operational Phase Hand Protection Eye/Face Protection Body Defense Respiratory Control
Solid Weighing & Transfer Single Nitrile (4-mil minimum). Change immediately if powder contacts glove.Chemical Splash Goggles . Safety glasses are insufficient for fine powders that can bypass side-shields.Lab coat (buttoned/snapped). Long sleeves required.Fume Hood (Required). Sash at recommended height. N95 only if hood is unavailable (Not recommended).
Synthesis (Solution Phase) Double Gloving Required. Inner: Nitrile (4-mil)Outer: Neoprene or thick Nitrile (8-mil) if using DMF/DCM.Chemical Splash Goggles + Face Shield if volume >100mL or heating is involved.Chemical-resistant apron over lab coat if handling >500mL.Fume Hood (Mandatory). Ensure LEV (Local Exhaust Ventilation) is active.
Quenching & Disposal Heavy Duty Neoprene/Butyl. Acid neutralization generates heat and potential splatter.Face Shield over Goggles.Chemical-resistant apron.Fume Hood. Sash lowered to protect against unexpected exotherms.
Part 3: Operational Protocols (The "How-To")
Protocol A: Safe Weighing of Static-Prone Solids

Goal: Prevent inhalation and contamination of the balance area.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm (feet per minute) [1].

  • Static Neutralization: Use an anti-static gun or ionizing bar on the taring vessel before adding the compound.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive; however, for safety, metal spatulas help ground the charge better than plastic.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust.

Protocol B: Solubilization & Reaction Setup

Goal: Mitigate the "Solvent Vector" risk.

  • Solvent Selection: If using DMSO or DMF, assume your glove breakthrough time is <15 minutes.

  • The "Double-Glove" Technique:

    • Don inner nitrile gloves (bright color, e.g., blue).

    • Don outer gloves (different color, e.g., purple/black).

    • Self-Validating System: If you see a wet spot on the inner glove, the outer barrier has failed. Stop and change immediately.

  • Addition: Add the solvent to the solid, not vice-versa, to minimize dust displacement.

Part 4: Emergency & Disposal Logic
Spill Management
  • Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (water), then scoop into a hazardous waste bag.

  • Solution Spill: Cover with an acid-neutralizing absorbent (e.g., sodium bicarbonate or commercial acid spill kit). Wait for bubbling to cease before collection.

Disposal Pathway

This compound is an organic acid.

  • Neutralization: Dissolve waste in water (if soluble) or a miscible solvent, then neutralize with 10% Sodium Bicarbonate (

    
    ) until pH 6–8.
    
  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Labeling: Clearly label as "Organic Acid - Irritant."

Part 5: Safety Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound.

G cluster_Handling Handling Phase (Fume Hood) Start Start: 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid RiskAssess Risk Assessment (Check SDS, Verify Ventilation) Start->RiskAssess PPE Don PPE (Goggles, Lab Coat, Nitrile Gloves) RiskAssess->PPE Weighing Weighing (Anti-static measures, No Drafts) PPE->Weighing Solubilization Solubilization (Double Glove if DMF/DMSO used) Weighing->Solubilization Solid Transfer Reaction Reaction / Synthesis Solubilization->Reaction Disposal Disposal / Neutralization (Sodium Bicarbonate -> pH 7) Reaction->Disposal Quench End Hazardous Waste Stream Disposal->End

Caption: Operational workflow emphasizing the transition from solid handling to solution-phase risks and final neutralization.

References
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] The National Academies Press, 2011.[2][3][4] [Link]

  • American Chemical Society (ACS). Safety Guidelines for the Chemistry Professional. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.